Boc-NH-PEG12-CH2CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111799 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415981-79-1 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG12-CH2CH2COOH
This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker. It is intended for researchers, scientists, and drug development professionals who are utilizing this molecule in their work. This guide covers the core chemical and physical properties, reactivity, and common applications, and provides generalized experimental protocols for its use.
Core Chemical Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that features a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit PEG spacer. This structure provides water solubility, biocompatibility, and a flexible spacer arm for various bioconjugation applications.
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various suppliers and should be considered as typical.
| Property | Value | Reference(s) |
| Molecular Formula | C32H63NO16 | [1][2][3][4] |
| Molecular Weight | 717.84 g/mol | [1][3] |
| CAS Number | 1415981-79-1 | [1][3][4] |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [1][5] |
| Purity | ≥95% or ≥98% | [2][3] |
| Density | ~1.121 g/cm³ | [1] |
The hydrophilic nature of the PEG chain imparts good solubility in a range of solvents.
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (139.31 mM); may require sonication | [1] |
| Water and Aqueous Buffers | Soluble | [6][7] |
| Chloroform, Methylene Chloride | Soluble | [6][7] |
| DMF | Soluble | [6][7] |
| Ethanol, Toluene (B28343) | Less soluble | [6][7] |
| Ether | Not soluble | [6][7] |
Note: The hygroscopic nature of DMSO can affect the solubility of the product; it is recommended to use newly opened DMSO.[1]
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommended Storage | Reference(s) |
| Long-term (Pure form) | -20°C, protect from light | [1][6][7] |
| In Solvent (-80°C) | Stable for up to 6 months | [1] |
| In Solvent (-20°C) | Stable for up to 1 month | [1] |
Note: It is advisable to avoid repeated freeze-thaw cycles of solutions.[6][7]
Reactivity and Functional Groups
The utility of this compound lies in its two distinct functional groups, which allow for sequential and specific conjugation reactions.
Figure 1. Functional groups and reactivity of this compound.
The terminal carboxylic acid can be activated to react with primary and secondary amines to form a stable amide bond. This is a widely used conjugation strategy in bioconjugation. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in combination with an activator such as NHS (N-Hydroxysuccinimide) or Sulfo-NHS to improve efficiency and stability of the active intermediate.[2] Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed.[2]
The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions, allowing for the selective reaction of the carboxylic acid terminus. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), to expose the primary amine.[6][7] This newly deprotected amine is then available for subsequent conjugation reactions, for example, with an activated carboxylic acid, an NHS ester, or an isothiocyanate.
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.
-
Incubate at room temperature for 15-60 minutes to form the NHS ester intermediate. For reactions in aqueous buffer, the pH should be maintained between 4.5 and 6.0.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound-NHS ester to the amine-containing solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution (e.g., 10-50 mM hydroxylamine or Tris buffer) to stop the reaction by hydrolyzing any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate to remove unreacted PEG linker and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
-
Figure 2. General workflow for bioconjugation using this compound.
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralizing base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Purification system (e.g., HPLC or precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected PEG conjugate in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of the amine.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in a suitable solvent and add a mild base (e.g., triethylamine) to neutralize the salt.
-
-
Purification:
-
Purify the deprotected product by a suitable method, such as precipitation in cold ether or by preparative HPLC.
-
Applications
This compound is a versatile tool in various fields of research and development.
-
Drug Delivery: The PEG linker can be used to attach drugs to targeting ligands (e.g., antibodies, peptides) or to nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.[8][][10][11]
-
PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]
-
Bioconjugation: It is widely used for the modification of proteins, peptides, and other biomolecules to enhance their properties or to attach them to surfaces.[8][][10]
-
Surface Modification: The linker can be used to functionalize surfaces of materials like nanoparticles, microfluidic chips, and other substrates to improve their biocompatibility and reduce non-specific binding.[10][][13]
-
Diagnostic Tools: It can be used to link reporter molecules (e.g., fluorescent dyes, biotin) to probes for various diagnostic assays.[8]
Analytical Characterization
The identity and purity of this compound and its conjugates are typically confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[5]
-
Mass Spectrometry (MS): To verify the molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.[]
This technical guide provides a solid foundation for understanding and utilizing this compound in various research and development applications. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 3. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]
- 4. purepeg.com [purepeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. purepeg.com [purepeg.com]
- 10. polysciences.com [polysciences.com]
- 11. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 13. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Boc-NH-PEG12-CH2CH2COOH: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a representative synthesis protocol, and outlines its role in the formation of PROTACs for targeted protein degradation.
Structure and Properties
This compound is a chemical compound featuring a Boc-protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential conjugation of two different molecules, making it an ideal linker for PROTACs.
The chemical structure is as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1415981-79-1 | [1][2] |
| Molecular Formula | C32H63NO16 | [1] |
| Molecular Weight | 717.84 g/mol | [1] |
| Appearance | Viscous Liquid | [3] |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C, protect from light | MedchemExpress |
| Solubility | Soluble in DMSO, DMF, and water | Various Suppliers |
Synthesis of this compound
The synthesis of heterobifunctional PEG derivatives like this compound can be achieved through several routes. A common strategy involves the modification of a commercially available, symmetrical PEG diol. A representative synthesis is outlined below.
Experimental Protocol: Representative Synthesis
Step 1: Monotosylation of PEG-12 Diol
-
Dissolve dodecaethylene glycol (HO-(PEG)12-OH) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridine (B92270) (2 equivalents) and cool the solution to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the monotosylated PEG derivative (HO-(PEG)12-OTs).
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Azidation of the Monotosylated PEG
-
Dissolve the monotosylated PEG (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN3) (5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the azido-PEG-alcohol (N3-(PEG)12-OH).
Step 3: Introduction of the Carboxylic Acid Moiety
-
Dissolve the azido-PEG-alcohol (1 equivalent) in tert-butanol.
-
Add succinic anhydride (B1165640) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl.
-
Extract the product with DCM.
-
Dry the organic layer and concentrate to obtain the azido-PEG-acid (N3-(PEG)12-CH2CH2COOH).
Step 4: Reduction of the Azide and Boc Protection
-
Dissolve the azido-PEG-acid (1 equivalent) in a mixture of methanol (B129727) and water.
-
Add triphenylphosphine (B44618) (1.2 equivalents) and stir at room temperature for 4 hours to reduce the azide to an amine.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.5 equivalents) and triethylamine (B128534) (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1 M HCl and extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to yield the final product, this compound.
-
Purification can be performed using column chromatography.[4]
Synthesis Pathway Diagram
Caption: Representative synthesis pathway for this compound.
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in the PROTAC serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.
Experimental Protocol: PROTAC Synthesis using this compound
This protocol describes the coupling of an E3 ligase ligand (with a free amine) and a target protein ligand (with a free amine) using this compound as the linker.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the E3 ligase ligand (containing a primary or secondary amine) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the product (Boc-NH-PEG12-Linker-E3 Ligand) by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-PEG12-Linker-E3 Ligand) is often used in the next step without further purification.
Step 3: Coupling of the Target Protein Ligand
-
Dissolve the target protein ligand (containing a carboxylic acid) (1 equivalent) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir for 15 minutes at room temperature.
-
Add the deprotected linker-E3 ligand conjugate from Step 2 to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using a PEG linker.
Mechanism of Action of PROTACs
The PROTAC molecule, once assembled, acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6]
PROTAC-Mediated Protein Degradation Pathway
References
- 1. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 2. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]
- 3. purepeg.com [purepeg.com]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Boc-NH-PEG12-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG12-CH2CH2COOH, its mechanism of action in the context of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its application.
Introduction: The Role of Bifunctional Linkers in Targeted Protein Degradation
This compound is a heterobifunctional linker primarily employed in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent pharmacological effect.[1]
A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]
Core Mechanism of Action
The "mechanism of action" of this compound is embedded in its structural components and their roles in the assembly and function of a PROTAC.
-
Boc-NH- (tert-butyloxycarbonyl protected amine): This protecting group masks a primary amine. In the course of PROTAC synthesis, the Boc group is removed under acidic conditions to reveal a reactive amine, which can then be coupled to a desired molecule, typically a ligand for an E3 ligase or a POI.[3]
-
-PEG12- (Polyethylene Glycol, 12 units): The PEG chain serves as the main body of the linker. PEG linkers are widely used in PROTAC design for several reasons:
-
Solubility: They enhance the aqueous solubility of the often hydrophobic PROTAC molecule.[4]
-
Flexibility: The PEG chain's flexibility can help the PROTAC adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4]
-
Optimized Ternary Complex Formation: The length of the PEG linker is crucial. A linker that is too short may cause steric hindrance, while one that is too long can lead to inefficient ubiquitination. The 12-unit length of this particular linker provides a significant span that can be optimal for certain POI-E3 ligase pairs.[5]
-
-
-CH2CH2COOH (Carboxylic Acid): This terminal carboxylic acid is a reactive handle for conjugation. It can be activated to readily react with an amine group on a POI or E3 ligase ligand to form a stable amide bond.
The overall mechanism of a PROTAC utilizing this linker is a catalytic cycle:
-
The PROTAC enters the cell and its two ligands simultaneously bind to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1]
-
The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
-
The POI becomes polyubiquitinated, marking it for degradation.
-
The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
The PROTAC is then released and can bind to another POI and E3 ligase, continuing the degradation cycle.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Illustrative Data on the Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Illustrative Data on the Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) |
| 9 | ~50% |
| 12 | ~75% |
| 16 | ~95% |
| 19 | ~70% |
| 21 | ~60% |
These data underscore that a systematic variation of the linker length is a crucial step in the optimization of a PROTAC's degradation efficiency.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves two key steps: 1) amide coupling of the carboxylic acid to an amine-containing ligand, and 2) deprotection of the Boc group followed by coupling of the newly formed amine to a carboxylic acid-containing ligand.
This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized component (Component A-NH2, which can be a POI or E3 ligase ligand).
Reagents and Materials:
-
Component A-NH2 (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component A-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product (Boc-NH-PEG12-linker-Component A).
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.
Reagents and Materials:
-
Boc-protected intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next coupling step without further purification.
The newly exposed amine can then be coupled to a second component (Component B-COOH) using a similar procedure to Protocol 1.
The following diagram illustrates a typical experimental workflow for PROTAC synthesis.
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its constituent parts—a protected amine, a flexible PEG chain of significant length, and a reactive carboxylic acid—provide the necessary chemical handles and physical properties to effectively connect a POI ligand and an E3 ligase ligand. The resulting PROTAC can then efficiently hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The successful design of a potent PROTAC is highly dependent on the linker, and therefore, a systematic approach to linker selection and optimization, as outlined in this guide, is paramount for the development of novel protein-degrading therapeutics.
References
The Versatile Role of Boc-NH-PEG12-CH2CH2COOH in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG12-CH2CH2COOH is a high-purity, heterobifunctional linker molecule that has emerged as a critical tool in the development of sophisticated biotherapeutics. Its unique structure, featuring a Boc-protected amine, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for the precise construction of complex biomolecules. This technical guide delves into the core applications of this compound, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore its chemical properties, provide detailed experimental protocols, and present visual workflows to facilitate its effective implementation in the laboratory.
Introduction: A Bridge Between Moieties
In the realm of targeted therapeutics, the ability to link different molecular entities with precision is paramount. This compound serves as such a bridge, offering a combination of features that address key challenges in drug development. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during synthesis, allowing for selective deprotection and subsequent conjugation. The hydrophilic 12-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, often leading to improved efficacy and reduced immunogenicity.[][2] Finally, the terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies or small molecule ligands.
Core Applications
The principal applications of this compound lie in two of the most promising areas of modern pharmacology:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.[] The linker in an ADC is a critical component that influences its stability in circulation and the efficiency of drug release at the target site. The PEG spacer of this compound can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5]
Physicochemical and Technical Data
A clear understanding of the quantitative properties of this compound is essential for its successful application. The following tables summarize its key specifications.
| Property | Value | Reference |
| Synonyms | Boc-PEG12-acid, t-Boc-N-amido-PEG12-acid | [6][7] |
| CAS Number | 1415981-79-1 | [4][6][7][8] |
| Molecular Formula | C32H63NO16 | [4][8] |
| Molecular Weight | 717.85 g/mol | [7][8] |
| Appearance | Viscous Liquid | [7] |
| Purity | ≥95% | [6][8] |
| Solubility | Solvent | Concentration | Reference |
| Soluble | DMSO | 100 mg/mL (139.31 mM) | [4] |
| Storage Conditions | Temperature | Notes | Reference |
| Long-term | -20°C | Protect from light | [4] |
| In solvent | -80°C (6 months), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles | [4] |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the synthesis of PROTACs and ADCs. These are intended as a starting point and may require optimization based on the specific properties of the target protein ligand, E3 ligase ligand, antibody, and cytotoxic payload.
General Protocol for PROTAC Synthesis
This protocol outlines the steps for conjugating a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) using this compound as the linker.
Step 1: Activation of the Carboxylic Acid of the Linker
-
Dissolve this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
Step 2: Conjugation to the Target Protein Ligand
-
Dissolve the target protein ligand (containing a free amine) in anhydrous DMF.
-
Add the solution of the activated linker to the target protein ligand solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the Boc-protected linker-ligand conjugate by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected linker-ligand conjugate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure to yield the deprotected linker-ligand conjugate.
Step 4: Conjugation to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
-
Activate the carboxylic acid of the E3 ligase ligand using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) as described in Step 1.
-
Add the deprotected linker-ligand conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody via this compound. This example assumes the drug has a free amine and the antibody will be functionalized to have a reactive group for the linker's carboxylic acid. A more common approach is to use a linker with an amine-reactive group at one end and a thiol-reactive group at the other. However, this protocol demonstrates the utility of the carboxyl group on the provided linker.
Step 1: Preparation of the Drug-Linker Conjugate
-
Follow Steps 1 and 2 from the PROTAC synthesis protocol to conjugate the this compound linker to the amine-containing cytotoxic drug.
-
Follow Step 3 from the PROTAC synthesis protocol to deprotect the Boc group, yielding the amine-terminated drug-linker construct.
Step 2: Antibody Modification (Example: Amide Coupling)
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This step is highly dependent on the available functional groups on the antibody. For amide coupling, the carboxylic acid groups on the antibody can be activated. Note: This is a less common and more challenging approach than using linkers that react with native or engineered thiols or lysines.
Step 3: Conjugation of Drug-Linker to Antibody
-
For this conceptual protocol, if the antibody's carboxyl groups were activated (e.g., with EDC/NHS chemistry), the amine-terminated drug-linker could be added to form a stable amide bond.
-
The reaction would be incubated at a controlled temperature (e.g., 4°C to room temperature) for a specified period.
-
The reaction would be quenched, and the resulting ADC would be purified to remove unconjugated drug-linker and other reagents. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Step 4: Characterization of the ADC
-
The purified ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), the presence of aggregates, and its binding affinity to the target antigen.
-
Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly used for characterization.
Visualizing the Mechanisms and Workflows
Graphical representations of the signaling pathways and experimental workflows can greatly aid in understanding the role of this compound.
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.
Conclusion
This compound is a powerful and versatile tool in the modern drug development landscape. Its well-defined structure and predictable reactivity make it an invaluable component in the rational design of PROTACs and ADCs. By providing a stable yet flexible linkage between distinct molecular entities, this PEGylated linker contributes to the enhanced solubility, stability, and pharmacokinetic profiles of these next-generation therapeutics. The protocols and workflows presented in this guide offer a foundation for researchers to harness the full potential of this compound in their pursuit of novel and effective treatments for a wide range of diseases.
References
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers for protein modification, a cornerstone technology in biopharmaceutical development. PEGylation, the covalent attachment of PEG chains, enhances the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity.[1][2] Heterobifunctional PEG linkers, possessing two different reactive termini, offer precise control over the conjugation process, enabling the creation of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and other targeted therapies.[3][]
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are versatile molecules with the general structure X-PEG-Y, where X and Y represent distinct reactive functional groups.[5] This unique architecture allows for the sequential and specific conjugation of two different molecules, such as a protein and a small molecule drug.[3] The PEG spacer itself is a hydrophilic, non-toxic, and biocompatible polymer that confers numerous advantages to the final conjugate.[2][6]
Key Advantages of Using Heterobifunctional PEG Linkers:
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and prolonging its circulation half-life.[1][7]
-
Improved Solubility and Stability: PEGylation can significantly increase the solubility of hydrophobic proteins and protect them from enzymatic degradation.[2][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, minimizing the potential for an immune response.[2][7]
-
Controlled Conjugation: The presence of two different reactive groups allows for a controlled, stepwise conjugation process, leading to more homogeneous and well-defined products.[3]
Types of Heterobifunctional PEG Linkers and Their Chemistries
The choice of a heterobifunctional PEG linker is dictated by the available functional groups on the protein and the molecule to be conjugated. A wide array of reactive groups are available, each with its specific target.[5]
| Functional Group | Target on Protein | Resulting Bond | Reaction pH | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary amines (Lysine, N-terminus) | Amide | 7.0 - 8.5 | High reactivity, forms stable bond.[8] |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols, forms stable bond. |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | 4.0 - 6.0 | Forms a relatively stable bond, can be made cleavable. |
| Azide | Alkynes (via Click Chemistry) | Triazole | Neutral | Bioorthogonal, highly specific and efficient. |
| Alkyne | Azides (via Click Chemistry) | Triazole | Neutral | Bioorthogonal, highly specific and efficient. |
| Carbodiimide (EDC) | Carboxylic acids (Aspartic acid, Glutamic acid) | Amide (with an amine) | 4.5 - 6.0 | Requires activation of the carboxyl group. |
Quantitative Impact of PEG Linkers on Protein Properties
The length and architecture of the PEG linker have a profound impact on the physicochemical and biological properties of the resulting conjugate.
Effect on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in slower clearance rates and longer circulation half-lives.
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [9] |
| PEG2 | ~10 | [9] |
| PEG4 | ~7 | [9] |
| PEG8 | ~5 | [9] |
| PEG12 | ~5 | [9] |
| PEG24 | ~5 | [9] |
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.[9]
Branched or pendant PEG architectures can be more effective at shielding hydrophobic payloads, leading to improved pharmacokinetics, especially for highly loaded ADCs.[10]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [9] |
| Pendant (P-(PEG12)2) | Low | [9] |
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.[9]
Effect on In Vitro Cytotoxicity
The impact of the PEG linker on the in vitro cytotoxicity of a conjugate can vary depending on the specific construct. In some cases, longer PEG chains can lead to a reduction in potency, potentially due to steric hindrance.
| Conjugate | In Vitro Cytotoxicity (IC50) Reduction (fold-change vs. no PEG) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | 1 | [11] |
| ZHER2-PEG4K-MMAE | 4.5 | [11] |
| ZHER2-PEG10K-MMAE | 22 | [11] |
Table 3: Effect of PEG Linker Length on the In Vitro Cytotoxicity of Affibody-Drug Conjugates.[11]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated proteins.
Amine-Reactive PEGylation using NHS-Ester Chemistry
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Y linker (where Y is the second functional group)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Y linker in DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free thiols (e.g., cysteine residues) on a protein.
Materials:
-
Protein solution (containing free thiols) in a thiol-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
Maleimide-PEG-Y linker
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP.
-
Remove the reducing agent prior to adding the maleimide-PEG linker.
-
-
Linker Preparation: Dissolve the Maleimide-PEG-Y linker in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the PEGylated protein from unreacted linker and other reagents using SEC or dialysis.
Characterization of PEGylated Proteins
4.3.1. SDS-PAGE Analysis
Purpose: To confirm the increase in molecular weight upon PEGylation.
Procedure:
-
Sample Preparation: Mix the protein sample (unmodified and PEGylated) with 2x Laemmli sample buffer. Heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. PEGylated proteins will migrate slower (appear at a higher molecular weight) than the unmodified protein.[12][13]
4.3.2. Size-Exclusion Chromatography (SEC)
Purpose: To separate and quantify the PEGylated protein from the unmodified protein and unreacted PEG linker.[]
Procedure:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Sample Injection: Inject the PEGylation reaction mixture onto the column.
-
Elution and Detection: Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[15]
4.3.3. Mass Spectrometry (MS)
Purpose: To determine the precise mass of the PEGylated protein and confirm the degree of PEGylation.[16][17]
Procedure:
-
Sample Preparation: Desalt the purified PEGylated protein sample.
-
LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass difference between the PEGylated and unmodified protein corresponds to the mass of the attached PEG linker(s).[18]
Visualizations
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
PEGylated interferons are used in the treatment of viral hepatitis and some cancers. They exert their effect by activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[19]
Caption: PEGylated Interferon activating the JAK-STAT pathway.
Experimental Workflow: ADC Development
The development of an antibody-drug conjugate using a heterobifunctional PEG linker involves a series of well-defined steps.[20]
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Logical Relationship: Linker Selection Decision Tree
Choosing the right heterobifunctional PEG linker is crucial for successful protein modification. This decision tree provides a simplified guide for linker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 6. chempep.com [chempep.com]
- 7. labinsights.nl [labinsights.nl]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. enovatia.com [enovatia.com]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Application of Boc-NH-PEG12-CH2CH2COOH
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEGylated linker crucial for researchers, scientists, and professionals in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for its application in PROTAC synthesis.
Core Topic: Solubility of this compound in Organic Solvents
This compound is a monodisperse Polyethylene Glycol (PEG) derivative featuring a Boc-protected amine and a terminal carboxylic acid. The incorporation of the hydrophilic 12-unit PEG spacer significantly influences its solubility profile, enhancing its utility in bioconjugation and drug delivery applications.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₃NO₁₆ | [2] |
| Molecular Weight | 717.84 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [] |
| CAS Number | 1415981-79-1 | [2] |
Quantitative Solubility Data
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (139.31 mM) | Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can impact solubility.[] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |
Experimental Protocols
General Protocol for Determining Solubility in Organic Solvents
This protocol outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, Dichloromethane, Methanol, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Use of a vortex mixer and ultrasonic bath can aid in the initial dispersion of the compound.
-
-
Sample Processing:
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in mg/mL and molarity (mM).
-
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general workflow for the synthesis of a PROTAC, utilizing this compound to link a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Materials:
-
This compound
-
POI ligand with a free amine group
-
E3 ligase ligand with a functional group for conjugation (e.g., a free amine)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Acid for Boc deprotection (e.g., Trifluoroacetic acid in Dichloromethane)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the anhydrous organic solvent.
-
Add the peptide coupling reagents and the tertiary amine base. Stir the mixture at room temperature to activate the carboxylic acid group.
-
-
First Coupling Reaction:
-
Add the POI ligand (with a free amine) to the activated linker solution.
-
Allow the reaction to proceed until completion, monitoring by LC-MS.
-
Purify the resulting Boc-protected POI-linker conjugate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in Dichloromethane.
-
Add Trifluoroacetic acid to remove the Boc protecting group, exposing the terminal amine.
-
Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure.
-
-
Second Coupling Reaction:
-
In a separate reaction vessel, activate the carboxylic acid of the E3 ligase ligand using peptide coupling reagents.
-
Add the deprotected POI-linker conjugate to the activated E3 ligase ligand.
-
Allow the reaction to proceed to form the final PROTAC molecule.
-
-
Final Purification:
-
Purify the final PROTAC conjugate using preparative HPLC to obtain a high-purity product.
-
Characterize the final product by LC-MS and NMR.
-
Visualizations
The following diagrams illustrate the general workflow for utilizing this compound in the synthesis of a PROTAC.
Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.
This guide provides foundational knowledge on the solubility and application of this compound. For specific research applications, it is recommended to perform detailed solubility and stability studies under the exact experimental conditions.
References
An In-depth Technical Guide on the Physicochemical Properties of Boc-NH-PEG12-CH2CH2COOH
This technical guide provides a detailed overview of the core physicochemical properties of Boc-NH-PEG12-CH2CH2COOH, a bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.
| Parameter | Value | Reference |
| Molecular Weight | 717.84 g/mol | [1][2][3] |
| Alternate Molecular Weight | 717.85 g/mol | [4] |
| Molecular Formula | C32H63NO16 | [1][2][4] |
| CAS Number | 1415981-79-1 | [1][2][4] |
| Appearance | Viscous Liquid | [4] |
| Purity | ≥95% | [3] |
Structural and Functional Characteristics
This compound is a heterobifunctional linker possessing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer consists of 12 ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule.
-
Boc-Protected Amine: The Boc group serves as a protecting group for the primary amine, preventing its reaction during the conjugation of the carboxylic acid terminus. This group can be readily removed under mild acidic conditions to yield a free amine, which is then available for subsequent conjugation reactions.
-
Carboxylic Acid: The terminal carboxylic acid can be activated to react with primary and secondary amines on proteins, peptides, or other molecules to form stable amide bonds.
-
PEG Spacer: The PEG12 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following is a generalized protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol, or water)
-
Volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to facilitate ionization
-
Calibrant solution for the mass spectrometer
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
-
To the final solution, add a small amount (e.g., 0.1% v/v) of formic acid to promote protonation ([M+H]+) in positive ion mode, or ammonium hydroxide (B78521) to promote deprotonation ([M-H]-) in negative ion mode.
-
-
Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure mass accuracy.
-
-
Infusion and Ionization:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate.
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization and desolvation.
-
-
Mass Analysis:
-
Acquire mass spectra in the appropriate mass-to-charge (m/z) range. For this compound, a range of m/z 500-1000 would be suitable.
-
In positive ion mode, the expected primary ion would be the protonated molecule [C32H63NO16 + H]+ with an m/z of approximately 718.85.
-
In negative ion mode, the expected primary ion would be the deprotonated molecule [C32H63NO16 - H]- with an m/z of approximately 716.83.
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the peak corresponding to the molecule of interest.
-
The observed m/z value can be used to calculate the experimental molecular weight.
-
Compare the experimental molecular weight with the theoretical molecular weight (717.84 g/mol ) to confirm the identity and purity of the compound.
-
Visualizations
The following diagrams illustrate the logical structure of this compound and a typical experimental workflow for its use in bioconjugation.
Caption: Logical components of this compound.
References
An In-depth Technical Guide to the Storage and Stability of Boc-NH-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical aspects of storing and handling tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene (B3416737) glycol (Boc-NH-PEG) linkers. A thorough understanding of their stability is paramount for their successful application in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and materials science. The integrity of the linker directly impacts experimental reproducibility, and the efficacy and safety of therapeutic conjugates.
Recommended Storage Conditions
Proper storage is the first line of defense against chemical degradation. The primary goals are to prevent premature deprotection of the Boc group and to maintain the integrity of the PEG backbone.
Several suppliers recommend storing Boc-NH-PEG linkers at low temperatures, typically between -5°C and -20°C, in a dry environment and protected from light.[1][2][3] For long-term storage, especially for the pure, solid-form linker, temperatures of -20°C are advisable, which can ensure stability for several years.[4][5] To mitigate potential hydrolysis or oxidation, storage under an inert atmosphere, such as argon or nitrogen, is also recommended.[2]
When Boc-NH-PEG linkers are dissolved in solvents (e.g., DMSO), the storage protocol becomes even more critical to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[4][5]
| Form | Temperature | Duration | Atmosphere | Other Conditions | Citation |
| Solid (Pure Form) | -20°C | Up to 3 years | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [2][4][5] |
| -5°C | See manufacturer's recommendation | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [1][3] | |
| 4°C | Up to 2 years | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [4][5] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | N/A | Aliquot to avoid freeze-thaw cycles | [4][5] |
| -20°C | Up to 1 month | N/A | Aliquot to avoid freeze-thaw cycles | [4][5] |
Chemical and Physical Stability Profile
The stability of a Boc-NH-PEG linker is primarily dictated by two components: the acid-labile Boc protecting group and the generally robust PEG backbone.
pH Stability
The most significant chemical liability of the Boc-NH-PEG linker is the instability of the Boc group under acidic conditions.[6][7] This sensitivity is, in fact, the basis for its utility as a protecting group, allowing for its removal under specific and mild conditions.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved under anhydrous acidic conditions.[8] Strong organic acids like trifluoroacetic acid (TFA) or mineral acids like hydrochloric acid (HCl) are commonly used for rapid and complete deprotection, yielding a free amine.[1][2][9][10] Even mildly acidic conditions can lead to slow hydrolysis over time.
-
Neutral and Basic Conditions (pH 7-12): The Boc group is generally stable towards most nucleophiles and bases.[8][11][12] This stability allows for orthogonal protection strategies where other protecting groups, such as the base-labile Fmoc group, can be removed without affecting the Boc-protected amine.[8] The ether linkages of the PEG backbone are also stable to alkali hydrolysis.[11]
| Condition | Boc Group Stability | PEG Backbone Stability | Citation |
| Strongly Acidic (pH < 1) | Highly Labile (Rapid Cleavage) | Stable | [8][13] |
| Mildly Acidic (pH 4-6) | Low (Risk of slow hydrolysis) | Stable | [8] |
| Neutral (pH ~7) | Stable | Stable | [8] |
| Basic (pH > 9) | Generally Stable | Stable | [8][11][12] |
Thermal Stability
The overall thermal stability is a function of its constituent parts. The PEG backbone is remarkably heat-stable, while the Boc group is the more thermally sensitive component.
-
PEG Backbone: In an inert atmosphere like nitrogen, the PEG chain begins to degrade at temperatures between 325-400°C.[14] However, in the presence of oxygen, oxidative degradation can begin at significantly lower temperatures.[14]
-
Boc Group: The thermal decomposition of the Boc group becomes a factor at temperatures exceeding 150°C, with complete deprotection occurring between 200-240°C.[14] The mechanism involves the elimination of an isobutylene (B52900) and carbon dioxide to release the free amine.[14]
Therefore, for most biochemical applications, thermal degradation is not a concern under standard reaction or storage conditions. However, for material science applications involving high-temperature processing, the ~150°C threshold for Boc group lability is a critical parameter.
Oxidative Stability
The polyether backbone of PEG is considered more metabolically stable than corresponding alkyl chains because it is less susceptible to oxidative cleavage.[] However, PEG is not entirely immune to oxidation, particularly in the presence of transition metal ions or at elevated temperatures.[16] The terminal hydroxyl groups of some PEG precursors can be points of oxidation, but for Boc-NH-PEG linkers, this is less of a concern for the amine-terminated end. Proper storage in a dry, dark environment minimizes oxidative risk.
Enzymatic Stability
The PEG backbone is widely regarded as being biocompatible and resistant to enzymatic degradation by common mammalian enzymes such as proteases.[17] This "stealth" property contributes to the extended circulation times of PEGylated therapeutics. However, it is important to note that certain strictly anaerobic bacteria have been found to produce enzymes, such as PEG acetaldehyde (B116499) lyase, capable of degrading the PEG chain.[18] For most research and in vivo applications in higher organisms, the Boc-NH-PEG linker itself is considered enzymatically stable.
Key Degradation & Deprotection Pathways
Understanding the mechanisms of linker degradation is key to controlling its reactivity. For Boc-NH-PEG, the primary "degradation" pathway is the intentional, acid-catalyzed deprotection to reveal the amine for conjugation.
Acid-Catalyzed Boc Deprotection
This is the most critical chemical transformation for this class of linkers. The reaction proceeds via a well-understood mechanism that is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[13] This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutylene. The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free primary amine.[9][13]
Caption: Workflow of Boc deprotection and subsequent amine conjugation.
Other Potential Degradation Pathways
While acid-catalyzed cleavage is the dominant pathway, other factors can compromise linker stability. These are generally less common under standard laboratory conditions but should be considered.
Caption: Summary of factors affecting Boc-NH-PEG linker stability.
Experimental Protocols
Protocol for Standard Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc-group using trifluoroacetic acid (TFA), a common procedure before conjugation.[2][9]
Materials:
-
Boc-NH-PEG-Linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine) for neutralization (optional)
-
Nitrogen or Argon gas
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-NH-PEG-linker in anhydrous DCM (e.g., 10 mL per 1 g of linker) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA for a 50% solution.
-
Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Neutralization (Optional): If the resulting TFA salt is not desired for the next step, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution or neutralize with a base like DIPEA.
-
Drying and Use: Dry the resulting amine-PEG-linker salt or free amine under high vacuum. The product is now ready for the subsequent conjugation step.
Caution: TFA is highly corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol for Assessing Linker Stability
This protocol outlines a general workflow to quantitatively assess the stability of a Boc-NH-PEG linker under specific stress conditions (e.g., varying pH or temperature). The primary analytical method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[][19][20]
Caption: A typical workflow for conducting a linker stability study.
Procedure Outline:
-
Preparation: Prepare a stock solution of the Boc-NH-PEG linker in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubation: Aliquot the stock solution into vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9) or place vials at different temperatures.
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Analysis: Immediately analyze the samples by a validated reverse-phase HPLC or LC-MS method. The disappearance of the peak corresponding to the intact Boc-NH-PEG linker is monitored.
-
Data Interpretation: Plot the percentage of the remaining intact linker against time for each condition. From this data, degradation kinetics, such as the half-life (t½) of the linker under each condition, can be calculated.
Conclusion
Boc-NH-PEG linkers are versatile and powerful tools in modern chemistry and drug development. Their utility is, however, intrinsically linked to the stability of the Boc protecting group. For optimal results, these linkers must be stored under cold, dry, and dark conditions, preferably under an inert atmosphere. Users must remain vigilant about the linker's pronounced sensitivity to acidic environments to prevent unintended deprotection. By adhering to proper storage protocols and understanding the chemical liabilities of the linker, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful outcomes in their conjugation and drug development efforts.
References
- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. Boc-NH-PEG-OH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Buy Boc-NH-PEG12-NH-Boc [smolecule.com]
- 16. Boosting the Oxidative Potential of Polyethylene Glycol‐Based Polymer Electrolyte to 4.36 V by Spatially Restricting Hydroxyl Groups for High‐Voltage Flexible Lithium‐Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
Methodological & Application
Application Notes and Protocols for Utilizing Boc-NH-PEG12-CH2CH2COOH in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component, as its length, composition, and flexibility significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] The incorporation of PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.[5] This document provides detailed application notes and protocols for the use of Boc-NH-PEG12-CH2CH2COOH , a PEG-based linker, in the design and evaluation of PROTACs.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a Boc-protected amine at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol chain. This structure allows for a sequential and controlled conjugation to the POI ligand and the E3 ligase ligand, typically through amide bond formation. The PEG12 chain provides a significant degree of flexibility and hydrophilicity to the resulting PROTAC molecule.
Signaling Pathway of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a PROTAC using this compound and subsequent in vitro evaluation.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general two-step process for synthesizing a PROTAC where the POI ligand contains a free amine and the E3 ligase ligand has a carboxylic acid.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected E3-linker intermediate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected E3-linker intermediate from Step 1 in dichloromethane (B109758) (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.[8]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling of E3-Linker Intermediate to POI Ligand
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the POI ligand with a free amine (1.0 eq) and the deprotected E3-linker intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Activation and Reaction: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Perform a similar aqueous work-up as in Step 1. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values.[8]
Protocol 3: Cell Viability Assay (MTS or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[1]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system.[9] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to unfavorable conformational flexibility. The following tables provide illustrative data on how varying the PEG linker length can impact the degradation efficiency (DC50 and Dmax) and physicochemical properties of a hypothetical PROTAC targeting BRD4.
Table 1: In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 85 | 80 |
| PROTAC-2 | PEG8 | 30 | 92 |
| PROTAC-3 | PEG12 | 15 | >95 |
| PROTAC-4 | PEG16 | 45 | 90 |
Note: The data presented in this table is illustrative and serves to demonstrate the potential impact of linker length. Actual values are dependent on the specific POI, E3 ligase, and cell line used.
Table 2: Physicochemical Properties of PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | Molecular Weight | cLogP | TPSA (Ų) |
| PROTAC-1 | PEG4 | 919.0 | 2.8 | 193.0 |
| PROTAC-2 | PEG8 | 1095.2 | 2.1 | 250.2 |
| PROTAC-3 | PEG12 | 1271.5 | 1.4 | 307.4 |
| PROTAC-4 | PEG16 | 1447.7 | 0.7 | 364.6 |
cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area. Data is illustrative.[10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. The extended PEG12 linker can offer an optimal balance of flexibility and hydrophilicity, potentially leading to enhanced ternary complex formation and improved degradation efficacy. However, as the provided data illustrates, the optimal linker length is highly dependent on the specific biological system. Therefore, a systematic evaluation of different linker lengths is crucial for the rational design of potent and effective PROTACs. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating PEG-based linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: EDC/NHS Coupling with Boc-NH-PEG12-CH2CH2COOH for Bioconjugation and Drug Development
Introduction
The heterobifunctional linker, Boc-NH-PEG12-CH2CH2COOH, is a valuable tool in bioconjugation, particularly for applications in drug delivery, diagnostics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs).[1][2] This linker features a terminal carboxylic acid group and a Boc-protected primary amine, separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and provides a defined distance between the conjugated molecules.[3][4][]
The carboxylic acid moiety can be efficiently coupled to primary amines on proteins, peptides, or other molecules using the carbodiimide (B86325) crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[] This two-step reaction forms a stable amide bond. The Boc protecting group on the other end of the linker allows for subsequent deprotection and further conjugation, making this a versatile linker for multi-step synthesis strategies.[3][7]
Mechanism of EDC/NHS Coupling
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no atoms from the crosslinkers are incorporated into the final product.[8] The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[8]
-
Formation of a Stable NHS Ester: To improve coupling efficiency and stability, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[8]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on an antibody) to form a stable amide bond, releasing NHS.[]
This two-step process is highly efficient and minimizes side reactions.[]
Applications in Antibody-Drug Conjugate (ADC) Development
A prominent application of this technology is in the development of ADCs, which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][10] In this context, a drug-linker conjugate is first synthesized and then coupled to the antibody. The use of a monodisperse PEG linker like PEG12 is advantageous as it leads to a more homogeneous ADC product with improved pharmacokinetics, reduced aggregation, and potentially lower immunogenicity.[4][10]
The general workflow for creating an ADC using a linker like this compound involves:
-
Synthesis of the drug-linker conjugate. This may involve deprotection of the Boc group to reveal the amine, which is then coupled to a payload.
-
Activation of the terminal carboxyl group of the PEG linker on the drug-linker complex using EDC/NHS.
-
Conjugation of the activated drug-linker to primary amines (e.g., surface-exposed lysines) on the monoclonal antibody.
-
Purification of the resulting ADC to remove unconjugated antibody, free drug-linker, and other reagents.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (optional, e.g., 2-mercaptoethanol)
Procedure:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).[11]
-
In a separate tube, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.
-
In a reaction vessel, add the dissolved this compound.
-
Add the freshly prepared EDC and NHS/sulfo-NHS solutions to the PEG linker solution. A common molar excess is 2-10 fold for EDC and 2-5 fold for NHS over the amount of the PEG linker.[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9][11]
-
The resulting solution contains the activated Boc-NH-PEG12-CH2CH2CO-NHS ester and is ready for conjugation to an amine-containing molecule. For some applications, a quenching step for EDC (e.g., adding 2-mercaptoethanol) might be performed, followed by purification to remove excess reagents.[8]
Protocol 2: Coupling of Activated PEG Linker to an Amine-Containing Protein
This protocol outlines the conjugation of the pre-activated Boc-NH-PEG12-CH2CH2CO-NHS to a protein with available primary amines.
Materials:
-
Activated Boc-NH-PEG12-CH2CH2CO-NHS solution (from Protocol 1)
-
Amine-containing protein (e.g., antibody)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL for an antibody).[9]
-
Add the activated Boc-NH-PEG12-CH2CH2CO-NHS solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized. A starting point is a 10-fold molar excess of the linker.[9] The final concentration of organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for 30 minutes at room temperature. This step blocks any unreacted NHS-ester groups.
-
Purify the conjugate to remove excess linker, unconjugated protein, and reaction byproducts. Size exclusion chromatography (SEC) is a common method for separating the larger conjugate from smaller molecules.[9] Ion exchange chromatography (IEX) can also be effective, as the PEGylation can alter the surface charge of the protein.[9]
Data Presentation
| Parameter | Recommended Range | Optimal Value | Reference |
| Activation Step | |||
| pH | 4.5 - 6.0 | ~5.5 | [8] |
| EDC Molar Excess (over carboxyl groups) | 2 - 10 fold | Application Dependent | [9] |
| NHS Molar Excess (over carboxyl groups) | 2 - 5 fold | Application Dependent | [9] |
| Reaction Time | 15 - 60 minutes | 15 - 30 minutes | [9][11] |
| Temperature | Room Temperature | Room Temperature | [8] |
| Coupling Step | |||
| pH | 7.2 - 8.5 | ~7.4 | [] |
| Linker Molar Excess (over protein) | 5 - 20 fold | Application Dependent | [9] |
| Reaction Time | 1 - 4 hours or overnight | 2 hours | [8] |
| Temperature | 4°C or Room Temperature | Room Temperature | [8] |
| Quenching | |||
| Quenching Agent Concentration | 20 - 50 mM | 50 mM | [8] |
| Quenching Time | 15 - 30 minutes | 30 minutes | [8] |
Mandatory Visualization
Caption: EDC/NHS coupling mechanism for this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. labinsights.nl [labinsights.nl]
- 7. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Site-Specific Protein Modification with Boc-NH-PEG12-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins with polyethylene (B3416737) glycol (PEG) is a critical strategy in drug development to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending plasma half-life, improving stability, and reducing immunogenicity.[1] The heterobifunctional linker, Boc-NH-PEG12-CH2CH2COOH, offers a versatile platform for controlled, site-specific protein modification. This linker features a carboxylic acid group for covalent attachment to primary amines on a protein (e.g., the N-terminus or the ε-amine of lysine (B10760008) residues) and a Boc-protected amine, which can be deprotected to introduce a new reactive site for further conjugation.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in site-specific protein modification, including reaction chemistry, purification, and characterization of the resulting PEGylated protein.
Principle of the Method
The site-specific modification of a protein using this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the protein. This is typically achieved by activating the carboxylic acid group of the linker using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker then reacts with a primary amine on the protein surface to form a stable amide bond. By controlling the reaction conditions, such as pH, site-specific modification, particularly at the more nucleophilic N-terminus, can be favored.
The second stage involves the deprotection of the Boc group. The tert-butoxycarbonyl (Boc) protecting group is stable under the conditions of the initial coupling reaction but can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine. This newly exposed amine can then be used for subsequent conjugation of other molecules, such as fluorophores, small molecule drugs, or other targeting moieties.
Quantitative Data Summary
The efficiency of each step in the protein modification process is crucial for the successful generation of a homogeneous product. The following table summarizes representative quantitative data for the key stages of site-specific protein modification using a Boc-protected PEG-acid linker. These values are illustrative and can vary depending on the specific protein, reaction conditions, and purification methods employed.
| Parameter | Method | Typical Efficiency / Yield | Key Influencing Factors |
| PEGylation Efficiency | SDS-PAGE, RP-HPLC | 50-90% | Molar ratio of PEG linker to protein, reaction time, pH, temperature. |
| Mono-PEGylated Product Yield | Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX) | 40-85% | Protein concentration, pH control to favor N-terminal modification. |
| Boc Deprotection Yield | Mass Spectrometry (LC-MS) | >95% | Anhydrous conditions, sufficient reaction time with TFA. |
| Final Purified Product Recovery | UV-Vis Spectroscopy (A280) | 30-70% (overall) | Number of purification steps, protein stability. |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of a Protein
This protocol describes the coupling of this compound to the N-terminus of a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Coupling Buffer to a final concentration of 2-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using dialysis or a desalting column.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
-
Add a 1.2-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the activated this compound to the protein solution.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography (SEC).
-
Further purification to separate mono-PEGylated from un-PEGylated and multi-PEGylated species can be achieved using ion-exchange chromatography (IEX).
-
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Lyophilized Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Resuspension Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified Boc-protected PEGylated protein to remove all water.
-
Prepare a deprotection solution of 50% TFA in anhydrous DCM (v/v). Handle TFA in a chemical fume hood.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Protein Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected protein.
-
Centrifuge to pellet the protein and carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether two more times to remove residual TFA.
-
-
Final Protein Preparation:
-
Air-dry the protein pellet to remove any remaining ether.
-
Resuspend the deprotected PEGylated protein in a suitable buffer for storage or subsequent conjugation reactions.
-
Characterization of the Modified Protein
Thorough characterization is essential to confirm the successful modification and purity of the PEGylated protein.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight upon PEGylation. | A shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine the precise molecular weight and confirm the degree of PEGylation.[2][3] | A mass increase corresponding to the mass of the attached PEG linker(s). Can distinguish between mono-, di-, and multi-PEGylated species.[2][3] |
| RP-HPLC | Assess purity and separate different PEGylated species. | A shift in retention time for the PEGylated protein. Can be used to quantify the percentage of modified protein. |
| Size Exclusion Chromatography (SEC) | Purify and analyze the hydrodynamic size of the protein. | The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. |
| Ion-Exchange Chromatography (IEX) | Separate proteins based on charge differences. | PEGylation can shield surface charges, leading to a change in elution profile, which can be used to separate different PEGylated forms.[4] |
Visualizations
Experimental Workflow
Caption: Workflow for site-specific protein modification.
Signaling Pathway Modulation by PEGylation
Site-specific PEGylation of therapeutic proteins, such as cytokines, can modulate their interaction with cell surface receptors and subsequently alter downstream signaling pathways. For example, the PEGylation of interferon-alpha (IFN-α) can attenuate its activity by sterically hindering its binding to the IFN-α receptor (IFNAR), which in turn reduces the activation of the JAK-STAT signaling pathway.[5]
Caption: Modulation of the JAK-STAT pathway by PEGylation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site of pegylation and polyethylene glycol molecule size attenuate interferon-alpha antiviral and antiproliferative activities through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide-PEG Conjugates using Boc-NH-PEG12-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process can improve solubility, increase systemic circulation time, and reduce immunogenicity. This document provides a detailed protocol for the synthesis of peptide-PEG conjugates using the heterobifunctional linker, Boc-NH-PEG12-CH2CH2COOH. This linker features a Boc-protected amine and a terminal carboxylic acid, allowing for a controlled, two-step conjugation process.
The following protocols detail the activation of the PEG linker's carboxylic acid, its coupling to a peptide's primary amine, the subsequent deprotection of the Boc group, and the purification and characterization of the final conjugate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Various |
| Peptide of Interest (with primary amine) | ≥95% | Synthesized or Purchased |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water, Deionized | HPLC Grade | Millipore |
| 0.1 M MES Buffer, pH 6.0 | - | In-house preparation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | In-house preparation |
Experimental Protocols
Activation of this compound
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form a more reactive NHS ester.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 100 mM.
-
Add NHS (1.2 eq) to the solution and vortex until fully dissolved.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
The resulting solution containing the activated Boc-NH-PEG12-CH2CH2-CO-NHS can be used directly in the next step.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| EDC | 1.2 eq |
| NHS | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Expected Yield of Activated PEG | >90% |
Conjugation of Activated PEG to Peptide
This protocol details the coupling of the NHS-activated PEG linker to the primary amine (e.g., N-terminus or lysine (B10760008) side chain) of the peptide.
Procedure:
-
Dissolve the peptide (1.0 eq) in 0.1 M MES buffer (pH 6.0) or PBS (pH 7.4) to a final concentration of 10-20 mg/mL.
-
Slowly add the solution of activated Boc-NH-PEG12-CH2CH2-CO-NHS (1.5 eq) to the peptide solution with gentle stirring.
-
Add DIPEA (2.0 eq) to the reaction mixture to raise the pH to ~8.0-8.5.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by RP-HPLC or LC-MS to determine the extent of conjugation.
-
Once the reaction is complete, the crude Boc-protected peptide-PEG conjugate can be purified or directly used in the deprotection step.
| Parameter | Value |
| Reactants | |
| Peptide | 1.0 eq |
| Activated Boc-NH-PEG12-CH2CH2-CO-NHS | 1.5 eq |
| DIPEA | 2.0 eq |
| Reaction Conditions | |
| Solvent | 0.1 M MES (pH 6.0) or PBS (pH 7.4) |
| pH | 8.0 - 8.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2-4 hours or Overnight |
| Typical Conjugation Efficiency | 70-95% |
Boc Deprotection of the Peptide-PEG Conjugate
This protocol describes the removal of the Boc protecting group to yield the final peptide-PEG conjugate with a free amine.
Procedure:
-
Lyophilize the crude reaction mixture from the previous step to remove the aqueous buffer.
-
Resuspend the dried crude product in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by RP-HPLC.
-
After completion, remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.
-
Wash the precipitated product with cold diethyl ether and centrifuge to collect the pellet.
-
Dry the final peptide-PEG conjugate under vacuum.
| Parameter | Value |
| Reagents | |
| Crude Boc-Peptide-PEG Conjugate | 1.0 eq |
| Deprotection Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Deprotection Yield | >95% |
Purification of the Peptide-PEG Conjugate
The final conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Dissolve the crude, deprotected peptide-PEG conjugate in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the conjugate using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5-95% Buffer B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide-PEG conjugate.
| Parameter | Typical Value |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min (analytical), 10 mL/min (preparative) |
| Detection | 220 nm, 280 nm |
| Typical Purity Achieved | >98% |
Characterization of the Peptide-PEG Conjugate
The final product should be characterized to confirm its identity and purity.
-
RP-HPLC: To assess the purity of the final conjugate. The PEGylated peptide will have a longer retention time than the unconjugated peptide.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate. The mass spectrum will show a characteristic distribution corresponding to the PEGylated peptide, with mass differences between peaks corresponding to the ethylene (B1197577) glycol monomer unit (44 Da).
| Analysis | Expected Outcome |
| RP-HPLC | Single major peak with a retention time greater than the native peptide. |
| MALDI-TOF MS | A mass peak corresponding to the [M+H]⁺ of the peptide + the mass of the PEG12 linker. A characteristic PEG distribution may be observed. |
Diagrams
Caption: Experimental workflow for peptide-PEG conjugation.
Application Notes and Protocols for Nanoparticle Surface Functionalization using Boc-NH-PEG12-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and other nanomedical applications. The choice of surface chemistry dictates the nanoparticle's stability in biological media, circulation half-life, and interaction with target cells.[] Boc-NH-PEG12-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the precise, multi-step modification of nanoparticle surfaces.[2]
This linker possesses two key functional groups separated by a 12-unit PEG spacer:
-
A carboxylic acid (-COOH) group that can readily react with primary amines on the nanoparticle surface through established carbodiimide (B86325) chemistry (e.g., using EDC and NHS).[3]
-
A Boc (tert-butyloxycarbonyl)-protected primary amine (-NH-Boc) group. The Boc protecting group is stable under the conditions used for the carboxyl-amine coupling but can be easily removed under mild acidic conditions to reveal a reactive primary amine.[]
This dual functionality allows for a sequential conjugation strategy. First, the linker is attached to the nanoparticle via its carboxyl group. Subsequently, the Boc group is removed, and a second molecule of interest (e.g., a targeting ligand, a therapeutic agent, or an imaging probe) can be conjugated to the newly exposed amine.[2][4] The PEG spacer enhances the solubility and stability of the nanoparticles and reduces non-specific protein binding, a phenomenon known as the "stealth" effect.[5][]
Key Applications
-
Drug Delivery: Attachment of targeting ligands to nanoparticle surfaces for cell-specific drug delivery.[7][8]
-
Bioconjugation: Covalent linking of proteins, peptides, or antibodies to nanoparticles.[7]
-
Nanomedicine: Development of "stealth" nanoparticles with prolonged circulation times.[7][8]
-
Diagnostic Tools: Creation of multifunctional nanoparticles for imaging and sensing applications.[7][8]
-
Materials Science: Surface modification of various materials to enhance biocompatibility.[7]
Quantitative Data on Nanoparticle Functionalization
The following tables provide representative data on the expected changes in nanoparticle characteristics during a typical two-step functionalization process using this compound. The values are illustrative and will vary depending on the specific nanoparticle type, size, and concentration, as well as reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 100 ± 2.5 | 0.15 | +35 ± 2.1 |
| After conjugation with this compound | 115 ± 3.1 | 0.18 | -15 ± 1.8 |
| After Boc Deprotection | 116 ± 3.3 | 0.19 | +25 ± 2.5 |
| After conjugation of secondary molecule (e.g., targeting ligand) | 125 ± 4.0 | 0.21 | -5 ± 1.5 |
Note: The shift in zeta potential from positive to negative after the initial PEGylation is due to the masking of the primary amines and the presence of the terminal carboxylic acid groups of the PEG linker.[9][10] Subsequent Boc deprotection re-exposes amine groups, leading to a positive shift in zeta potential.[11] The final zeta potential will depend on the charge of the secondary molecule conjugated.
Table 2: Effect of PEGylation on Non-Specific Protein Adsorption
| Nanoparticle Type | Protein Adsorption (µg protein / mg nanoparticles) | Reduction in Protein Adsorption (%) |
| Bare Amine-Functionalized Nanoparticles | 150 | 0 |
| PEGylated Nanoparticles | 30 | 80 |
Note: PEGylation significantly reduces the amount of protein that non-specifically adsorbs to the nanoparticle surface, which is crucial for in vivo applications.[5][12][13] The extent of reduction is dependent on the PEG chain length and grafting density.
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of amine-bearing nanoparticles with this compound. Optimization of reaction times, concentrations, and purification methods may be necessary for specific nanoparticle systems.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the PEG linker for reaction with primary amines on the nanoparticle surface.[3][14]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Washing Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in the Activation Buffer. Ensure the nanoparticles are well-dispersed through sonication.
-
-
Activate this compound:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the PEG linker) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated PEG-linker solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted linker and coupling reagents.
-
Resuspend the nanoparticles in the desired buffer for storage or the next step.
-
-
Quenching (Optional):
-
To ensure any remaining activated linkers are quenched, resuspend the nanoparticles in the Quenching Buffer and incubate for 30 minutes.
-
Repeat the washing steps as described in step 4.
-
Characterization:
-
Confirm successful conjugation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
FT-IR spectroscopy can be used to identify the appearance of amide bond peaks (~1650 cm⁻¹) and characteristic PEG peaks (~1100 cm⁻¹ for C-O-C stretch).[15][16][17]
Protocol 2: Boc Deprotection to Expose the Terminal Amine
This protocol uses Trifluoroacetic Acid (TFA) for the efficient removal of the Boc protecting group.[18]
Materials:
-
Boc-protected PEGylated nanoparticles
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate solution
-
Washing Buffer: PBS, pH 7.4
Procedure:
-
Prepare Nanoparticles:
-
Lyophilize or carefully dry the Boc-protected PEGylated nanoparticles to remove water.
-
-
Deprotection Reaction:
-
Resuspend the dry nanoparticles in DCM.
-
Add TFA to the nanoparticle suspension (typically a 1:1 v/v ratio of TFA to DCM, but optimization may be required).
-
Stir the reaction mixture at room temperature for 1-2 hours.[18] The reaction progress can be monitored by testing for the presence of the Boc group using techniques like ¹H NMR on a sample of the linker if desired.
-
-
Solvent Removal and Neutralization:
-
Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in the Neutralization Buffer to neutralize any residual acid.
-
-
Purification:
-
Wash the nanoparticles three times with the Washing Buffer using centrifugation.
-
Resuspend the amine-terminated PEGylated nanoparticles in the desired buffer.
-
Characterization:
-
A positive shift in the zeta potential will indicate the successful exposure of the primary amine groups.
-
¹H NMR of the free linker can confirm the disappearance of the Boc proton signal (a singlet at ~1.4 ppm).[15][19]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows and the logic behind using a heterobifunctional linker.
Caption: Workflow for two-step nanoparticle functionalization.
Caption: Logical flow of sequential conjugation reactions.
References
- 2. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Adsorption: A Feasible Method for Nanoparticle Functionalization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-NH-PEG12-CH2CH2COOH in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker, in the development of advanced drug delivery systems. The protocols outlined below are intended as a guide and may require optimization for specific applications.
Introduction to this compound
This compound is a versatile tool in drug delivery, featuring a Boc-protected amine and a terminal carboxylic acid separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages:
-
Biocompatibility and Stealth Properties: The PEG chain reduces immunogenicity and nonspecific protein binding, prolonging circulation time.[1][]
-
Improved Pharmacokinetics: PEGylation can enhance the solubility and stability of hydrophobic drugs, leading to improved pharmacokinetic profiles.[1][]
-
Controlled Drug Release: The linker can be incorporated into various nanocarriers to modulate drug release kinetics.[4]
-
Versatile Conjugation Chemistry: The orthogonal functional groups (Boc-amine and carboxylic acid) allow for sequential and specific conjugation of different molecules, making it an ideal component for complex drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][5][6]
Applications in Drug Delivery
Nanoparticle and Micelle Formulation
This compound can be used to functionalize the surface of nanoparticles and micelles. The carboxylic acid can be activated to react with amine groups on the surface of a pre-formed nanoparticle, or the entire molecule can be incorporated into the self-assembly process of polymeric micelles.
Illustrative Quantitative Data for PEGylated Nanoparticles:
| Parameter | Unmodified Nanoparticles | Nanoparticles with this compound |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 180 ± 15 |
| Polydispersity Index (PDI) | 0.25 | 0.15 |
| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 |
| Drug Loading Capacity (%) | 10 | 8 |
| Encapsulation Efficiency (%) | 85 | 80 |
Note: These values are illustrative and will vary depending on the core material, drug, and formulation method.
Antibody-Drug Conjugates (ADCs)
In ADCs, the this compound linker can connect a cytotoxic payload to a monoclonal antibody. After deprotection of the Boc group, the resulting amine can be conjugated to the antibody, while the carboxylic acid can be coupled to the drug. The PEG spacer enhances the solubility and stability of the ADC.[]
Illustrative In Vitro Cytotoxicity Data for a Her2-Targeted ADC:
| Cell Line | ADC Construct | IC50 (nM) |
| SK-BR-3 (Her2-positive) | ADC with PEG12 Linker | 1.5 |
| MCF-7 (Her2-negative) | ADC with PEG12 Linker | > 1000 |
Note: These values are illustrative and depend on the antibody, payload, and cell line.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a commonly used linker in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
Experimental Protocols
Protocol for Synthesis of Drug-Loaded Polymeric Micelles
This protocol describes the preparation of drug-loaded micelles using a blend of a block copolymer (e.g., PLGA-PEG) and an amphiphilic this compound-lipid conjugate.
Materials:
-
PLGA-PEG block copolymer
-
This compound-DSPE (or other lipid) conjugate
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the PLGA-PEG copolymer, this compound-lipid conjugate, and the hydrophobic drug in DCM. The molar ratio of the components should be optimized for desired micelle characteristics.
-
Slowly add the organic solution to a larger volume of PBS while stirring vigorously.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of DCM and the formation of micelles.
-
Purify the micellar solution by dialysis against PBS to remove any remaining organic solvent and free drug.
-
Characterize the micelles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Workflow for Micelle Synthesis
Protocol for In Vitro Drug Release Study
This protocol outlines a method to assess the release of a drug from PEGylated nanoparticles in vitro.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Incubator/shaker
Procedure:
-
Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) to simulate physiological and endosomal conditions, respectively.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of a drug-loaded nanoparticle formulation against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Drug-loaded nanoparticle suspension
-
Free drug solution (as a positive control)
-
Empty nanoparticles (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
MTT Assay Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
PROTAC Mechanism of Action
Conclusion
This compound is a valuable heterobifunctional linker for the development of sophisticated drug delivery systems. Its PEG spacer provides favorable biocompatibility and pharmacokinetic properties, while its terminal functional groups allow for versatile conjugation strategies. The protocols and data presented here serve as a foundation for researchers to explore the full potential of this molecule in creating novel and effective therapeutics. Further optimization of these protocols will be necessary for specific drug and delivery system combinations.
References
- 1. Influence of Coating and Size of Magnetic Nanoparticles on Cellular Uptake for In Vitro MRI | MDPI [mdpi.com]
- 4. polysciences.com [polysciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Incomplete Boc Deprotection of PEG12 Linker
This technical support guide provides solutions for common issues encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Question 1: What are the primary causes of incomplete Boc deprotection of a PEG12 linker?
Incomplete removal of the tert-butoxycarbonyl (Boc) group is a common issue that can typically be attributed to several key factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and the reaction may not proceed to completion if the acid is too weak or its concentration is too low.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Reaction times that are too short or temperatures that are too low may be insufficient for complete removal of the Boc group.[1] While most deprotections are performed at room temperature, some substrates may require longer reaction times.[1][4]
-
Solvent and Solubility Issues: The chosen solvent must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection due to its ability to dissolve many PEGylated compounds.[1][2]
-
Steric Hindrance: The PEG chain, although flexible, can sometimes sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate, particularly with larger molecules conjugated to the PEG linker.[1]
-
Moisture: Water in the reaction can compete with the substrate for the acid, effectively lowering the acid concentration and potentially hindering the deprotection process.
Question 2: How can I optimize my reaction to ensure complete deprotection?
If you are observing incomplete deprotection, consider the following optimization strategies:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A common starting point is 20-25% TFA in DCM, which can be increased to 50% if the reaction is sluggish.[1][3][4]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS). If starting material is still present after the standard 1-2 hours, extend the reaction time.[1][4]
-
Consider a Stronger Acid System: For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be more effective.[1][2][3]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the impact of moisture on the reaction.
Question 3: What should I do if I observe side products after deprotection?
The formation of side products is often caused by the reactive tert-butyl cation generated during the cleavage of the Boc group.[5] This cation can alkylate nucleophilic functional groups on your molecule.
-
Use Scavengers: To prevent this, add "scavengers" to the reaction mixture to trap the tert-butyl cation.[5][6] Triisopropylsilane (TIS) and water are highly effective carbocation scavengers.[1]
-
Optimize Scavenger Concentration: A typical scavenger concentration is 2.5-5% (v/v).[1] This may need to be adjusted based on the specific substrate.[3]
Question 4: Are there alternative, non-acidic methods for Boc deprotection?
Yes, for substrates that are sensitive to strong acids, alternative methods exist:
-
Thermal Deprotection: This method involves heating the Boc-protected compound in a suitable solvent, avoiding the need for any acid or catalyst.[3][7] However, it often requires high temperatures (120-240 °C), which may not be suitable for all molecules.[3][7]
-
Mild Reagents: Milder, more selective methods using reagents like zinc bromide or oxalyl chloride in methanol (B129727) have been developed for highly sensitive substrates.[2][8][9] Heating in water at reflux has also been reported as a simple and green deprotection method.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving incomplete deprotection.
Issue: Analysis (TLC, LC-MS) shows significant starting material remaining after the reaction.
Below is a workflow to troubleshoot the incomplete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mcours.net [mcours.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: EDC/NHS Coupling with PEG Linkers
Welcome to the technical support center for EDC/NHS coupling reactions involving polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during bioconjugation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the EDC/NHS coupling of PEG linkers to proteins and other biomolecules.
Issue 1: Low or No PEGylation Yield
One of the most frequent challenges in EDC/NHS chemistry is a low yield of the desired PEGylated product. This can be attributed to several factors related to reaction conditions and reagent integrity.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine-containing PEG linker is more efficient at a physiological to slightly basic pH (7.0-8.5). For a two-step protocol, use an activation buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step.[1] |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture and can hydrolyze over time, leading to a loss of activity.[1] Purchase fresh, high-quality reagents and store them in a desiccator at -20°C. Always allow the reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[1] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the NHS-ester are both susceptible to hydrolysis in aqueous solutions, which is a major competing side reaction.[2][3] Perform the reaction steps as quickly as possible after reagent addition. The rate of hydrolysis increases with pH; for instance, the half-life of an NHS-ester can decrease from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6 at 4°C.[4] |
| Inappropriate Buffer | The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in the reaction buffer will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[1] |
| Suboptimal Molar Ratios | The molar ratio of EDC and NHS to the carboxyl-containing molecule is critical. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. Optimization is often necessary to maximize yield.[1] |
| Formation of N-acylurea | A significant side reaction is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea, which cannot react with the amine. This is more likely to occur with carboxyl groups in hydrophobic environments.[5] The addition of NHS helps to minimize this by rapidly converting the O-acylisourea to a more stable NHS-ester.[6] |
Issue 2: Protein Aggregation or Precipitation During Reaction
The addition of reagents or changes in the reaction environment can sometimes lead to the aggregation and precipitation of the protein, significantly reducing the yield of soluble, active conjugate.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Change in Buffer Conditions | The addition of EDC/NHS or a shift in pH can alter the protein's surface charge and lead to aggregation.[7][8] Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to a suitable buffer before starting the reaction. |
| High Reagent Concentration | High concentrations of EDC can sometimes induce protein precipitation.[1] If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration. |
| Hydrophobicity of PEG Linker | While PEG is generally hydrophilic, longer chains or modifications can introduce hydrophobic character, potentially leading to aggregation when conjugated to a protein.[9] If aggregation is observed with a specific PEG linker, consider using a shorter or more hydrophilic PEG variant. |
| Over-labeling | The conjugation of too many PEG molecules to a protein can alter its physicochemical properties and lead to insolubility.[8] Reduce the molar ratio of the PEG linker to the protein or shorten the reaction time to control the degree of PEGylation. |
| Temperature | Higher temperatures can sometimes promote protein unfolding and aggregation.[10] Conduct the coupling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of aggregation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in EDC/NHS coupling with PEG linkers and how can they be minimized?
A1: The two main side reactions are:
-
Hydrolysis: The EDC-activated carboxyl group (O-acylisourea intermediate) and the subsequent NHS-ester are both susceptible to hydrolysis by water. This reverts the carboxyl group to its original state and deactivates the coupling reagents. To minimize hydrolysis, work quickly, use fresh reagents, and maintain optimal pH for each step.[2][3][6]
-
N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards amines.[5][11] This side reaction is suppressed by the addition of NHS, which rapidly converts the O-acylisourea to a more stable NHS-ester, favoring the desired reaction with the amine-PEG.[6]
Q2: What is the optimal pH for the two steps of the EDC/NHS reaction?
A2: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges:
-
Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common choice for this step.[1]
-
Coupling Step: The reaction of the NHS-activated molecule with a primary amine on the PEG linker is most efficient at a pH range of 7.0 to 8.5.[1] Phosphate-buffered saline (PBS) is frequently used for this step.[1]
Q3: How can I confirm that my PEGylation reaction was successful?
A3: Several analytical techniques can be used to confirm and characterize the PEGylated product:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, often appearing as a broader band due to the heterogeneity of PEGylation.
-
Size Exclusion Chromatography (SEC): Successful PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier from an SEC column compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can determine the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules (degree of PEGylation).[12][13]
Q4: What is the purpose of a quenching step and what reagents should be used?
A4: A quenching step is performed to stop the reaction and deactivate any remaining reactive NHS-esters. This prevents unwanted side reactions and ensures the homogeneity of the final product. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS-esters.[5]
-
Tris, Glycine, or Ethanolamine: These primary amine-containing molecules (typically used at 20-50 mM) will react with and cap any remaining NHS-esters.[5]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling for Protein PEGylation
This protocol describes a general method for the covalent conjugation of an amine-terminated PEG linker to a protein with available carboxyl groups.
Materials:
-
Protein to be PEGylated
-
Amine-terminated PEG linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use.
-
Protein Preparation: Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated protein can be purified using a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.
-
PEGylation Reaction: Immediately add the amine-terminated PEG linker to the activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker, quenching reagent, and byproducts by size exclusion chromatography (SEC) or dialysis.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
Unmodified protein (control)
-
PEGylated protein reaction mixture
-
Purified PEGylated protein
-
SDS-PAGE precast gels and running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Prepare samples for SDS-PAGE by adding loading buffer and heating if required by your standard protocol.
-
Load the unmodified protein, the crude PEGylation reaction mixture, and the purified PEGylated protein in separate lanes of the SDS-PAGE gel. Include a lane with molecular weight standards.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain.
-
Analysis: Compare the bands of the PEGylated samples to the unmodified protein. A successful PEGylation will result in a shift to a higher apparent molecular weight. The crude reaction mixture may show bands for both the unmodified and PEGylated protein. The purified sample should ideally show a single, higher molecular weight band corresponding to the PEGylated protein.
Visualizations
EDC/NHS Coupling Reaction Mechanism and Side Reactions
Caption: EDC/NHS reaction pathway and major side reactions.
Troubleshooting Workflow for Low PEGylation Yield
Caption: A logical workflow for troubleshooting low PEGylation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PEGylated Proteins | Quality Assistance [quality-assistance.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Conjugation with PEG12
This guide provides solutions for researchers, scientists, and drug development professionals encountering low yields and other issues during the conjugation of antibodies with payloads using a PEG12 linker.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing a low Drug-to-Antibody Ratio (DAR) after our conjugation reaction. What are the potential causes and how can we improve it?
A low DAR is a common issue that can stem from several factors throughout the conjugation process. Inefficient reactions can lead to a final product with insufficient potency.[1][] Here are the primary areas to investigate:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters like pH, temperature, and reaction time.[] For cysteine-based conjugation with a maleimide-functionalized PEG12 linker, a pH range of 6.5-7.5 is typically optimal to favor the reaction with thiol groups while minimizing hydrolysis of the maleimide (B117702).[3]
-
Inefficient Antibody Reduction: For conjugation to cysteine residues, the interchain disulfide bonds of the antibody must be partially and controllably reduced. Incomplete reduction will result in fewer available thiol groups for conjugation. Ensure the reducing agent (e.g., TCEP) is fresh and used at an appropriate concentration.[3]
-
Reagent Quality and Stoichiometry: The purity and activity of both the antibody and the drug-linker are critical.[] Degradation of the maleimide group on the PEG12 linker can occur during storage. Additionally, the molar excess of the drug-linker to the antibody should be optimized. While a higher excess can drive the reaction, it may also increase the risk of aggregation.[1]
-
Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing the PEG12 linker from accessing it effectively. While PEG linkers are designed to be flexible, the specific protein conformation can play a role.[1]
Q2: Our ADC is showing significant aggregation during or after the conjugation reaction. What steps can we take to mitigate this?
ADC aggregation is a serious problem that can lead to low recovery, altered pharmacokinetic properties, and potential immunogenicity.[4][5] Hydrophobic payloads are a common cause of aggregation, and while PEG linkers are used to increase hydrophilicity, other factors can contribute.[6][]
-
Hydrophobicity of the Payload: Highly hydrophobic drugs can cause the resulting ADC to aggregate, especially at higher DARs. The hydrophilic PEG12 linker helps to counteract this, but if the payload is exceptionally non-polar, aggregation can still occur.[8]
-
Presence of Organic Solvents: Many drug-linkers require dissolution in an organic co-solvent like DMSO. High concentrations of these solvents can denature the antibody and promote aggregation.[4][9] It is crucial to keep the final concentration of the organic solvent as low as possible, typically below 10% (v/v).[10]
-
Buffer Conditions: The pH and ionic strength of the reaction and formulation buffers are critical for antibody stability.[11] Performing the conjugation near the antibody's isoelectric point (pI) can significantly increase the propensity for aggregation.[4][12]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times, while potentially increasing conjugation efficiency, can also lead to protein denaturation and aggregation.[3]
Q3: The final yield of our purified ADC is very low, even though the initial conjugation reaction seemed to work. Where could we be losing our product?
Loss of product during the purification stages is a common reason for low final yields. The purification process must be optimized to efficiently remove unreacted antibodies, free drug-linkers, and aggregates while maximizing the recovery of the desired ADC.
-
Purification Method Selection: Various chromatography techniques are used for ADC purification, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), and Hydrophobic Interaction Chromatography (HIC).[] The choice of method depends on the specific properties of the ADC. For instance, SEC is effective at removing aggregates and free drug-linker, while IEC can separate species based on charge variants.[][13]
-
Inefficient Removal of Impurities: Unconjugated small molecules and other impurities can interfere with downstream processes and affect the safety of the final product.[] Tangential Flow Filtration (TFF) or Ultrafiltration/Diafiltration (UF/DF) is often used to remove small molecule impurities and for buffer exchange, with reported yields often above 90%.[]
-
Product Adhesion to Chromatography Media: The ADC itself can sometimes interact non-specifically with the chromatography resin, leading to poor recovery. This is more likely if the ADC is prone to aggregation or has exposed hydrophobic regions.[14]
Data & Protocols
Table 1: Troubleshooting Low DAR in a Cysteine-Based Conjugation
| Parameter | Problematic Condition | Optimized Condition | Expected Outcome |
| pH of Reaction Buffer | pH 8.5 | pH 7.0 | Increased conjugation efficiency, reduced maleimide hydrolysis. |
| Molar Excess of Drug-Linker | 2-fold | 5-fold | Higher DAR, closer to the target of 4. |
| TCEP Concentration | 1.5 equivalents | 2.5 equivalents | More complete reduction of disulfide bonds, providing more sites for conjugation. |
| Reaction Time | 1 hour | 2 hours | Drives the conjugation reaction closer to completion. |
Table 2: Mitigating Aggregation During ADC Production
| Parameter | Problematic Condition | Optimized Condition | Expected Outcome |
| Final DMSO Concentration | 15% (v/v) | 5% (v/v) | Reduced antibody denaturation and aggregation. |
| Reaction Temperature | 37°C | Room Temperature (20-25°C) | Minimized thermal stress on the antibody, preserving its native conformation. |
| Purification Method | Ion Exchange Chromatography | Size Exclusion Chromatography | Efficient removal of high molecular weight aggregates. |
| Formulation Buffer | Low ionic strength | Addition of stabilizers (e.g., polysorbate) | Increased colloidal stability of the final ADC product.[11] |
Experimental Protocol: Cysteine-Based ADC Conjugation with a Maleimide-PEG12-Drug
This protocol outlines a general procedure for conjugating a maleimide-activated PEG12-drug linker to a monoclonal antibody via reduced cysteine residues.
1. Antibody Preparation and Reduction: a. Perform a buffer exchange to transfer the antibody into a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA) at a pH of 7.0. b. Adjust the antibody concentration to 5-10 mg/mL.[10] c. Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to achieve a 2.5-fold molar excess. d. Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
2. Conjugation Reaction: a. Dissolve the Maleimide-PEG12-Drug linker in DMSO to a stock concentration of 10 mM. b. Add the drug-linker solution to the reduced antibody solution to achieve a 5-fold molar excess of the linker over the antibody. Ensure the final DMSO concentration does not exceed 5% (v/v).[9] c. Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.[10]
3. Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. b. Purify the ADC using Size Exclusion Chromatography (SEC) to remove aggregates and excess drug-linker.[] c. Collect the fractions corresponding to the monomeric ADC.
4. Characterization: a. Determine the protein concentration using UV-Vis spectroscopy at 280 nm. b. Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy if the drug has a distinct absorbance wavelength.[15] c. Assess the level of aggregation using Size Exclusion Chromatography (SEC).[14]
Visual Guides
Caption: A typical experimental workflow for ADC conjugation.
Caption: A decision tree for troubleshooting low ADC yield.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. adcreview.com [adcreview.com]
- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Aggregation Issues with PEG12-Containing ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered during the development and handling of PEG12-containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules self-associate to form higher-order structures, ranging from soluble dimers and oligomers to larger, insoluble precipitates.[1] This is a critical quality attribute (CQA) to monitor because aggregation can negatively impact the therapeutic efficacy, safety, and stability of the ADC.[1][2]
Key concerns associated with ADC aggregation include:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, hindering the ADC's ability to effectively reach and kill cancer cells.[1]
-
Increased Immunogenicity: The presence of aggregates can elicit an undesirable immune response in patients.[1]
-
Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared from circulation more rapidly than monomeric ADCs, reducing their half-life and therapeutic window.[3]
-
Safety Risks: Aggregates can lead to off-target toxicity.[1]
-
Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification and filtration steps and reduce the shelf-life of the final drug product.[1][4]
Q2: What are the primary causes of aggregation in PEG12-containing ADCs?
A2: Aggregation of ADCs is a multifaceted issue stemming from both the inherent properties of the antibody and the modifications introduced during the conjugation process. While PEG12 linkers are designed to mitigate aggregation, issues can still arise.
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers is a primary driver of aggregation.[5] These hydrophobic moieties can create "patches" on the antibody surface, leading to intermolecular hydrophobic interactions and subsequent aggregation.[6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[8]
-
Conjugation Process Conditions: The chemical reactions involved in conjugation can sometimes expose hydrophobic regions of the antibody that are normally buried, leading to instability and aggregation.[2]
-
Formulation and Storage Conditions: Suboptimal formulation conditions such as unfavorable pH, ionic strength, or the presence of certain excipients can promote aggregation.[9] Physical stresses like temperature fluctuations (freeze-thaw cycles) and mechanical agitation during storage and handling can also induce aggregation.[9]
Q3: How does a PEG12 linker help in mitigating ADC aggregation?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker in ADCs, can help overcome aggregation issues.[10][11]
-
Increased Hydrophilicity: The PEG12 linker increases the overall hydrophilicity of the ADC, which helps to counteract the hydrophobicity of the payload.[10][11] This is achieved through the formation of a hydration shell around the ADC molecule, which can mask hydrophobic patches and reduce intermolecular interactions.[4][12]
-
Steric Hindrance: The flexible PEG12 chain creates steric hindrance, physically preventing the close association of ADC molecules and thereby inhibiting the initiation of the aggregation process.[11]
The inclusion of a PEG12 linker can lead to a more homogenous and stable ADC product with an improved pharmacokinetic profile.[13]
Troubleshooting Guide
This guide addresses specific aggregation-related issues you might encounter during your experiments with PEG12-containing ADCs.
Problem 1: High levels of aggregation observed immediately after conjugation and purification.
| Potential Cause | Troubleshooting Step |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more controlled DAR. A DAR of 2-4 is often a good balance between potency and stability.[4] |
| Hydrophobic Payload/Linker | While the PEG12 linker adds hydrophilicity, a highly hydrophobic payload may still drive aggregation. Consider if a more hydrophilic payload is an option for your target. |
| Conjugation Chemistry | The conjugation process itself might be causing protein unfolding. Screen different conjugation methods or optimize reaction conditions (e.g., pH, temperature, co-solvents) to maintain the structural integrity of the antibody. |
| Purification Method | The purification process may be inducing stress. Evaluate alternative purification techniques or optimize the current method to be gentler on the ADC. |
Problem 2: Gradual increase in aggregation during storage.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | Perform a formulation screening study to identify the optimal buffer composition (pH, ionic strength) and excipients (e.g., surfactants like polysorbate 20/80, sugars like sucrose (B13894) or trehalose) to enhance ADC stability. |
| Inappropriate Storage Temperature | Ensure the ADC is stored at the recommended temperature. Conduct thermal stress studies to determine the optimal storage conditions. |
| Freeze-Thaw Instability | Minimize the number of freeze-thaw cycles. If multiple uses from a single vial are necessary, aliquot the ADC into single-use volumes after purification. |
| Light Exposure | Protect the ADC from light, especially if the payload or linker is photosensitive. |
Problem 3: Poor peak shape and resolution during Size Exclusion Chromatography (SEC) analysis, suggesting on-column aggregation or interaction.
| Potential Cause | Troubleshooting Step | | Non-specific Interactions with SEC Column | The hydrophobicity of the ADC may be causing interactions with the stationary phase. Modify the mobile phase by adding an organic modifier (e.g., 10-15% isopropanol (B130326) or acetonitrile) to disrupt these interactions.[14] | | Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., salt concentration, pH) to improve peak shape and resolution. | | Column Overloading | Inject a smaller amount of the ADC sample to avoid overloading the column, which can lead to peak broadening and poor resolution. |
Data Presentation: Impact of PEGylation on ADC Properties
| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24) |
| Aggregation | High propensity, especially with high DARs.[11] | Reduced aggregation compared to no PEG.[11] | Significant reduction in aggregation.[8] A DAR 8 ADC with a PEGylated linker showed <2% aggregation.[8] | Further reduction in aggregation.[6] |
| Hydrophobicity | High | Moderately Reduced | Significantly Reduced | Highly Reduced |
| Plasma Clearance | Rapid | Slower | Slower. For a DAR 8 ADC, clearance plateaued with PEG8 and longer linkers. | Slowest |
| In Vivo Efficacy | Potentially limited by poor PK and aggregation. | Improved | Generally enhanced due to better PK.[13] | May be optimal, but very long chains could impede tumor penetration.[10] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric ADC from soluble aggregates (dimers, trimers, and higher molecular weight species).
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector (set to 280 nm).
-
Column: A size-exclusion column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm).
-
Mobile Phase: A phosphate-based buffer at physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). For hydrophobic ADCs, the addition of an organic modifier like 10-15% isopropanol or acetonitrile (B52724) may be necessary to improve peak shape.[14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Dilute the PEG12-ADC sample to a final concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integrate the peak areas for all species.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the overall hydrophobicity of the PEG12-ADC and characterize the distribution of different drug-to-antibody ratio (DAR) species.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system with a UV detector (set to 280 nm).
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with more hydrophobic species (higher DAR) being retained longer and eluting at lower salt concentrations.
-
The retention time of the main peaks provides a qualitative measure of the ADC's hydrophobicity. A longer retention time indicates greater hydrophobicity.
-
The peak profile can be used to assess the heterogeneity of the ADC preparation.
-
Visualizations
Caption: Root causes and consequences of ADC aggregation.
Caption: Mechanism of PEG12 linker in mitigating ADC aggregation.
Caption: A workflow for troubleshooting ADC aggregation issues.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Biosimilar antibody drug conjugates: considerations of higher order structure and aggregation - GaBIJ [gabi-journal.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
optimizing reaction conditions for Boc-NH-PEG12-CH2CH2COOH
Welcome to the technical support center for Boc-NH-PEG12-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the use of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional PEG linker. It possesses a Boc-protected amine at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its primary applications are in bioconjugation, drug delivery, and nanotechnology.[1][2][3] It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The carboxylic acid can be coupled with primary or secondary amines, and the Boc group can be removed under acidic conditions to reveal a free amine for subsequent reactions.[1][]
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure stability and prevent degradation, this compound should be stored at -20°C, protected from light, and kept in a dry environment.[1][3][4] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month, and protected from light.[4]
Q3: What are the two main types of reactions performed with this linker?
A3: The two primary reactions are:
-
Amide Bond Formation: The terminal carboxylic acid is reacted with a primary or secondary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond. This reaction is typically mediated by coupling agents like EDC and NHS.[1][6]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield a free primary amine, which can then be used in subsequent conjugation steps.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the two key reaction steps involving this linker.
Guide 1: Amide Coupling via EDC/NHS Chemistry
This guide focuses on troubleshooting the reaction between the carboxylic acid of the PEG linker and an amine-containing molecule.
References
- 1. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of PEG12-Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of PEG12-conjugated proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PEG12-conjugated proteins in a question-and-answer format.
Q1: Why is there a low yield of my purified PEG12-conjugated protein?
A low yield can be attributed to several factors throughout the expression, conjugation, and purification process. Common causes include inefficient PEGylation, protein precipitation, or suboptimal chromatography conditions.[1] A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inefficient PEGylation Reaction:
-
Solution: Optimize the molar ratio of PEG12 reagent to the protein. A 5- to 20-fold molar excess of PEG reagent is a common starting point, but this may require empirical optimization for your specific protein. Also, verify the activity of your PEGylation reagent and ensure it has been stored correctly, protected from moisture.
-
-
Protein Aggregation and Precipitation:
-
Solution: PEGylated proteins can sometimes be prone to aggregation, especially at high concentrations or in buffers with inappropriate pH or salt concentrations.[1] Analyze your sample for aggregates using Size Exclusion Chromatography (SEC). To mitigate aggregation, screen different buffer conditions (pH, ionic strength) and consider adding excipients like arginine or reducing the protein concentration during purification.
-
-
Suboptimal Chromatography Conditions:
-
Solution: Your protein of interest may not be binding efficiently to the chromatography resin or may be eluting prematurely during the wash steps. Re-evaluate your choice of chromatography method and optimize the binding, wash, and elution conditions. For instance, in Ion Exchange Chromatography (IEX), ensure the buffer pH provides the optimal surface charge for binding.
-
Q2: How can I improve the separation between my PEG12-conjugated protein and the unreacted protein?
Achieving good resolution between the PEGylated and native protein is a primary challenge due to the heterogeneity of the reaction mixture. The choice of purification technique is critical.
Possible Causes & Solutions:
-
Inadequate Resolution in Size Exclusion Chromatography (SEC):
-
Solution: While SEC separates based on hydrodynamic radius, which is significantly increased by PEGylation, the resolution may be insufficient if the PEG chain is small or if there is overlap in the elution profiles.[2] Using a longer column or a resin with a smaller particle size can enhance resolution. However, for a small PEG like PEG12, the size difference might not be enough for baseline separation from the native protein.[2]
-
-
Poor Separation in Ion Exchange Chromatography (IEX):
-
Solution: The PEG chain can shield the protein's surface charges, leading to weaker interactions with the IEX resin and causing the PEGylated protein to elute earlier than the native protein.[2][] This difference in retention can be exploited for separation. Optimize the pH and salt gradient to maximize the difference in elution times between the native and PEGylated forms. A shallower gradient can often improve resolution.[4]
-
-
Co-elution in Hydrophobic Interaction Chromatography (HIC):
-
Solution: HIC separates based on hydrophobicity. PEGylation can either increase or decrease the apparent hydrophobicity of a protein.[4] This technique can be powerful for separating positional isomers but may require careful optimization of the salt type and concentration in the mobile phase. HIC is often a good secondary purification step after an initial capture with IEX.[5]
-
Q3: I am having difficulty separating mono-PEGylated from multi-PEGylated species and positional isomers. What should I do?
This is a common and significant challenge due to the subtle physicochemical differences between these species.[]
Possible Causes & Solutions:
-
Limitations of Size-Based Separation:
-
Solution: SEC is generally not effective at separating species with the same number of PEG chains (positional isomers) or those with a small difference in the number of attached PEGs.[2]
-
-
Insufficient Resolving Power of IEX:
-
Solution: While IEX can sometimes separate positional isomers due to differences in charge shielding at different locations on the protein surface, this is often challenging.[2][] High-resolution IEX columns and very shallow gradients are necessary.
-
-
Need for a High-Resolution Technique:
-
Solution: Reversed-Phase Chromatography (RPC) offers high resolving power and can often separate positional isomers based on small differences in hydrophobicity.[][6] However, the organic solvents and acidic conditions used in RPC can be denaturing to the protein, so its use must be carefully evaluated.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my PEG12-conjugated protein?
The initial and most common step is often Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC).[][4] IEX is effective for capturing the PEGylated species and separating them from the bulk of the unreacted protein, while SEC is useful for removing unreacted PEG and other small molecule impurities.[]
Q2: How does the size of the PEG chain (e.g., PEG12) affect the purification strategy?
The length of the PEG chain has a significant impact on the purification strategy.[7]
-
Size Exclusion Chromatography (SEC): The resolution between the native and PEGylated protein is directly related to the size of the attached PEG.[8] With a smaller PEG like PEG12, achieving baseline separation from the unmodified protein using SEC alone can be difficult.[2]
-
Ion Exchange Chromatography (IEX): The "charge shielding" effect of the PEG chain is more pronounced with larger PEGs, leading to a greater shift in elution time compared to the native protein. With PEG12, this effect will be present but less dramatic, requiring more optimized conditions for separation.[7]
Q3: Can I use the same purification protocol for different proteins conjugated with PEG12?
While the general principles remain the same, the specific protocol will likely need to be optimized for each unique protein. The surface properties (charge, hydrophobicity) of the protein itself play a major role in its chromatographic behavior, and these properties will influence how the PEGylated conjugate interacts with the stationary phase.
Q4: What analytical techniques should I use to assess the purity of my PEG12-conjugated protein?
A combination of analytical techniques is recommended:
-
SDS-PAGE: To visualize the increase in molecular weight and to get a qualitative assessment of purity.
-
Size Exclusion Chromatography (SEC): To quantify aggregates and separate the PEGylated protein from the native form and free PEG.
-
Ion Exchange Chromatography (IEX) or Reversed-Phase Chromatography (RPC): For higher resolution analysis to assess the presence of different PEGylated species and positional isomers.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
Data Presentation
Table 1: Comparison of Common Chromatographic Methods for PEG12-Conjugated Protein Purification
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Chromatography (RPC) |
| Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity | Hydrophobicity |
| Primary Application | Removal of unreacted PEG, buffer exchange, aggregate analysis.[] | Capture step, separation of native from PEGylated protein.[][4] | Polishing step, separation of positional isomers.[] | High-resolution analysis, separation of positional isomers.[6] |
| Resolution | Moderate; may be low for small PEGs like PEG12.[2] | Good for separating species with different degrees of PEGylation.[7] | Can be high for positional isomers, dependent on protein. | Very high.[6] |
| Protein Stability | Generally non-denaturing. | Generally non-denaturing. | Generally non-denaturing. | Potentially denaturing due to organic solvents and pH. |
| Typical Purity | >90% (for removal of free PEG) | >95% (when optimized)[5] | Can achieve very high purity in a polishing step. | High, but recovery can be an issue. |
Table 2: Impact of PEG Chain Length on Purification Parameters
| Parameter | Effect of Increasing PEG Chain Length | Implication for PEG12 |
| SEC Resolution | Increased resolution between native and PEGylated forms.[8][9] | Lower resolution compared to larger PEGs, may require optimized columns/conditions. |
| IEX Elution Shift | Greater shift to earlier elution times due to enhanced charge shielding.[7][10] | A noticeable but smaller shift, requiring fine-tuning of the gradient for separation. |
| HIC Retention | Can either increase or decrease depending on the protein and PEG size. | The effect on hydrophobicity needs to be empirically determined. |
| Dynamic Binding Capacity (IEX) | Significant decrease in binding capacity.[10] | A decrease in binding capacity is expected, though likely less severe than with very large PEGs. |
Experimental Protocols
Protocol 1: General Method for Purification of a PEG12-Conjugated Protein using Ion Exchange Chromatography (IEX)
This protocol provides a general starting point for separating a PEG12-conjugated protein from its unreacted native form using cation exchange chromatography (assuming the protein has a net positive charge at the working pH).
-
Column and Buffer Preparation:
-
Select a high-resolution cation exchange column (e.g., a column packed with SP Sepharose High Performance resin).
-
Prepare a low-salt binding buffer (Buffer A), for example, 20 mM MES, pH 6.0.
-
Prepare a high-salt elution buffer (Buffer B), for example, 20 mM MES, 1 M NaCl, pH 6.0.
-
Equilibrate the column with at least 5 column volumes (CVs) of Buffer A.
-
-
Sample Preparation and Loading:
-
Exchange the buffer of the PEGylation reaction mixture into Buffer A using dialysis or a desalting column.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Load the sample onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
-
Washing:
-
Wash the column with Buffer A for 3-5 CVs or until the UV absorbance at 280 nm returns to baseline. This removes any unbound material, including unreacted PEG12.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of 0-50% Buffer B over 20 CVs. The PEG12-conjugated protein is expected to elute at a lower salt concentration than the native protein.
-
Collect fractions throughout the gradient.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified PEG12-conjugated protein.
-
Pool the relevant fractions for further analysis or subsequent purification steps.
-
Protocol 2: High-Resolution Analysis of PEG12-Conjugated Protein by Reversed-Phase HPLC (RP-HPLC)
This protocol is intended for the analytical separation of PEGylated species, including positional isomers.
-
Column and Mobile Phase Preparation:
-
Use a C4 or C18 reversed-phase column suitable for protein separations.
-
Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Preparation and Injection:
-
Dilute the purified PEG12-protein sample in Mobile Phase A.
-
Inject a small volume (e.g., 10-20 µL) onto the column.
-
-
Elution Gradient:
-
Apply a linear gradient to elute the proteins. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.
-
The optimal gradient will depend on the specific protein and may require optimization.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Analysis:
-
Analyze the resulting chromatogram for peak resolution and the presence of different species. The elution order will be based on hydrophobicity.
-
Mandatory Visualization
Caption: General workflow for the purification of PEG12-conjugated proteins.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of PEGylated Compounds
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of PEGylated molecules, specifically focusing on the removal of excess Boc-NH-PEG12-CH2CH2COOH and other PEG reagents post-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound from my reaction mixture?
A1: The most common methods for removing excess PEG reagents include chromatography (size-exclusion, ion-exchange, reversed-phase), liquid-liquid extraction, and precipitation. The best method for your specific application will depend on the properties of your target molecule (e.g., protein, peptide, small molecule) and the solubility of the unreacted PEG reagent.
Q2: How does the Boc protecting group on the PEG reagent affect the purification strategy?
A2: The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine. It is relatively non-polar and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute HCl.[1][2] If your downstream application requires a free amine, this deprotection step will be necessary. The presence of the Boc group may slightly alter the solubility of the PEG reagent, making it more soluble in less polar organic solvents compared to a PEG with a free amine.
Q3: My target molecule is a protein. Which purification method is most suitable?
A3: For PEGylated proteins, size-exclusion chromatography (SEC) is a very effective first step to separate the larger PEGylated protein from the smaller, unreacted PEG reagent.[][4] Ion-exchange chromatography (IEX) can also be highly effective, as the PEG chains can shield the protein's surface charges, altering its binding to the IEX resin compared to the un-PEGylated protein.[][5][6]
Q4: I am working with a small molecule. How can I remove the excess PEG reagent?
A4: For small molecules, liquid-liquid extraction or precipitation are often the most straightforward methods. Given that this compound is soluble in water and many organic solvents but insoluble in ether,[1][2] you can potentially precipitate your PEGylated small molecule or the excess PEG by adding a solvent in which one is insoluble. Alternatively, you can perform an aqueous wash of an organic solution of your reaction mixture to remove the water-soluble PEG reagent.[7]
Q5: Can I use precipitation to remove the excess PEG?
A5: Yes, precipitation can be an effective and scalable method.[8][9] You can exploit the solubility differences between your PEGylated product and the unreacted PEG reagent. For instance, since many PEGs have low solubility in cold diethyl ether,[10] adding cold ether to your reaction mixture (if your product is also insoluble) could precipitate the PEG. Alternatively, if your product is less polar than the PEG reagent, you may be able to precipitate your product from the reaction mixture by adding a more polar solvent.
Troubleshooting Guides
Issue 1: Poor separation of PEGylated product and excess PEG reagent using Size-Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Step |
| Inappropriate column choice. | Ensure the molecular weight cut-off of your SEC column is suitable for separating your PEGylated product from the unreacted PEG. There should be a significant difference in their hydrodynamic radii for effective separation.[] |
| Suboptimal mobile phase. | Optimize the mobile phase composition and flow rate. Ensure the mobile phase is a good solvent for both your product and the excess PEG to prevent non-specific interactions with the column matrix. |
| Column overloading. | Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor resolution. |
Issue 2: Inefficient removal of excess PEG reagent by liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system. | Review the solubility of your PEGylated product and the this compound.[1][2] Choose a solvent system where the PEG reagent has high solubility in one phase and your product has high solubility in the other. For example, if your product is soluble in ethyl acetate (B1210297), you can wash the ethyl acetate solution with water or brine to remove the water-soluble PEG.[7] |
| Insufficient number of extractions. | Increase the number of extraction cycles. Multiple extractions with smaller volumes of the extraction solvent are more effective than a single extraction with a large volume. |
| Emulsion formation. | If an emulsion forms at the interface of the two liquid phases, try adding a small amount of brine or centrifuging the mixture to break the emulsion. |
Summary of Purification Methods
| Method | Principle of Separation | Best Suited For | Key Considerations |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[] | PEGylated proteins and other macromolecules. | Requires a significant size difference between the PEGylated product and unreacted PEG.[4] |
| Ion-Exchange Chromatography (IEX) | Separation based on differences in surface charge.[][5] | PEGylated proteins and peptides. | The attachment of PEG chains can alter the overall charge of the molecule, enabling separation.[6] |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity.[11] | PEGylated peptides and small molecules. | The PEG chain can either increase or decrease the retention time depending on its size and the hydrophobicity of the parent molecule. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under aqueous mobile phase conditions. | PEGylated proteins. | A less denaturing alternative to RPC for proteins.[] |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on differential solubility. | Small molecules. | Requires good knowledge of the solubility of the product and the PEG reagent in different solvents.[1][2] |
| Precipitation | Differential solubility in a given solvent system.[10] | Small molecules and sometimes proteins. | Can be a highly scalable and cost-effective method.[9] |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Liquid-Liquid Extraction (for a water-insoluble small molecule)
-
Reaction Quench: After the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., water, dilute acid, or base depending on the reaction chemistry).
-
Solvent Addition: Add an organic solvent in which your small molecule product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and then allow the layers to separate.
-
Aqueous Wash: Drain the organic layer and wash it multiple times with water or brine to remove the water-soluble this compound.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Protocol 2: Purification of a PEGylated Protein by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) at a constant flow rate.
-
Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the equilibrated SEC column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.[][4]
-
Analysis: Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy at 280 nm for protein, SDS-PAGE) to identify the fractions containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using a suitable method like ultrafiltration.
Purification Method Selection Workflow
Caption: A decision workflow for selecting a suitable purification method.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Boc-NH-PEG12-CH2CH2COOH in solution
Welcome to the technical support center for Boc-NH-PEG12-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this versatile PEG linker in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The Boc (tert-butoxycarbonyl) protecting group on the amine is sensitive to acidic conditions and will be cleaved at low pH. The PEG backbone itself can be susceptible to degradation under strongly acidic or basic conditions, although it is generally more stable.
-
Oxidation: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation.[1] This process can be accelerated by exposure to oxygen, transition metals, and light.[1]
-
Temperature: Elevated temperatures can accelerate both the acid-catalyzed deprotection of the Boc group and the oxidative degradation of the PEG chain.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and integrity of the product, it is recommended to store this compound in its solid form at -20°C, protected from light and moisture.[2] For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of common laboratory solvents. The following table summarizes its solubility profile.
| Solvent Category | Examples | Solubility |
| Aqueous Buffers | PBS, MES, HEPES | Soluble |
| Polar Aprotic Solvents | DMSO, DMF | Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |
| Alcohols | Methanol, Ethanol | Less Soluble |
| Non-polar Solvents | Ether, Hydrocarbons | Insoluble |
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using several analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for assessing purity and detecting degradation products.[4][] A shift in the retention time or the appearance of new peaks can indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of any degradation products, helping to elucidate the degradation pathway.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm, which indicates deprotection.[6] Changes in the PEG backbone region of the spectrum can also suggest degradation.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Incomplete or Failed Conjugation to an Amine-Containing Molecule
If you are experiencing low yields or a complete failure in your conjugation reaction (e.g., via EDC/NHS coupling), consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Suboptimal pH for Carboxyl Activation | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. Ensure your reaction buffer is within this range during the activation step. MES buffer is a common choice.[8] |
| Suboptimal pH for Amine Coupling | The reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7-8. After activating the carboxyl group, adjust the pH of the reaction mixture to this range before adding your amine-containing molecule.[8] |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC and the NHS-activated ester are susceptible to hydrolysis in aqueous solutions. Prepare your reagents fresh and perform the conjugation reaction promptly after activation.[8] |
| Presence of Nucleophiles in Buffer | Avoid using buffers that contain primary amines (e.g., Tris) or carboxylates during the activation and coupling steps, as they will compete in the reaction.[9] |
| Degraded this compound | Assess the purity of your PEG linker using RP-HPLC to ensure it has not degraded during storage. |
Logical Workflow for Troubleshooting Incomplete Conjugation
Caption: Workflow for troubleshooting low-yield conjugation reactions.
Issue 2: Premature Cleavage of the Boc Group
If you observe the appearance of the deprotected amine before the intended reaction step, consult the following guide.
| Potential Cause | Recommended Action |
| Acidic Solution Conditions | The Boc group is labile in acidic conditions. Ensure that the pH of your solution is maintained above 7 to prevent premature deprotection.[10] |
| Improper Storage of Solutions | Long-term storage of solutions, even when frozen, can lead to changes in pH and subsequent degradation. Prepare solutions fresh whenever possible. |
| Contaminated Solvents or Reagents | Acidic impurities in solvents or other reagents can cause slow deprotection over time. Use high-purity, anhydrous solvents when preparing stock solutions. |
Signaling Pathway for Boc Group Cleavage
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[11]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with UV or CAD detector
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acidic degradation, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for various time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. LC-MS can be used to identify the degradation products.
Protocol 2: RP-HPLC Method for Purity and Stability Analysis
This protocol provides a starting point for developing an RP-HPLC method to analyze this compound.[4]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV or CAD Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (for amide bonds) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
This technical support center provides a foundational understanding of the stability and handling of this compound. For specific applications, further optimization of protocols may be necessary.
References
- 1. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cleavage of PEG12 linker during synthesis
This guide addresses the common issue of unexpected cleavage of PEG12 linkers during synthetic processes. It provides troubleshooting steps and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a PEG12 linker and what are its primary applications?
A1: A PEG12 linker is a chemical spacer composed of 12 repeating ethylene (B1197577) glycol units.[1][2] Its primary role in bioconjugation is to connect two or more molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[3][] The PEG12 chain is valued for its ability to enhance the solubility of hydrophobic molecules, improve stability, increase bioavailability, and provide a flexible, hydrophilic spacer that can reduce steric hindrance between the conjugated molecules.[2][5][6]
Q2: Is the polyethylene (B3416737) glycol (PEG) backbone itself prone to cleavage?
A2: The backbone of a PEG linker, which consists of stable ether bonds (-CH2-CH2-O-), is generally very robust and not prone to cleavage under standard synthetic conditions. Unexpected cleavage almost always occurs at the terminal functional groups used for conjugation or at intentionally incorporated cleavable moieties within the overall linker structure.
Q3: What are the most common causes of unexpected PEG12 linker cleavage during synthesis?
A3: The most common causes stem from the incompatibility of reaction conditions with specific, labile chemical groups that are part of the larger linker construct, rather than the PEG12 chain itself. These triggers include:
-
pH Extremes: Exposure to strong acids or bases can hydrolyze sensitive groups like esters, hydrazones, or acetals.[7][8]
-
Reductants/Oxidants: The presence of unintended reducing agents (e.g., DTT, TCEP) can cleave disulfide bonds, while certain functionalities may be sensitive to oxidation.[8]
-
Hydrolysis: Reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous environments, especially at non-optimal pH or over extended periods.[9]
-
High Temperatures: Elevated temperatures can induce side reactions or degradation of the linker or conjugated molecules.[10]
Q4: How can I detect if my PEG12 linker or its conjugate has been cleaved?
A4: Cleavage can be detected and quantified using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to observe the appearance of new, smaller species. For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the fragments, confirming the cleavage event and often pinpointing the location of the break. For large biomolecules like proteins, SDS-PAGE can show a shift in molecular weight corresponding to the loss of the PEG linker and any attached payload.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to linker cleavage based on the specific step in your synthesis.
Problem 1: Linker cleavage is observed after an acidic step, such as a Boc or Trityl deprotection with Trifluoroacetic Acid (TFA).
-
Possible Cause: Your linker construct likely contains an acid-labile moiety, such as a hydrazone or acetal, which is not stable to the acidic conditions required for deprotection.[7][11]
-
Troubleshooting Steps:
-
Review Linker Structure: Carefully examine the complete chemical structure of your PEG12 linker to identify any acid-sensitive groups.
-
Modify Reaction Conditions: If possible, use milder acidic conditions or reduce the reaction time and temperature.
-
Select an Orthogonal Protecting Group: Redesign the synthesis to use a protecting group that can be removed under conditions that are compatible with your linker's stability.
-
Use Scavengers: Include scavengers in the deprotection cocktail to minimize side reactions that could lead to cleavage.
-
Problem 2: Linker cleavage or failure to conjugate is observed when working with thiol-containing molecules (e.g., cysteine residues on a protein).
-
Possible Cause: If your linker contains a disulfide bond, it may be getting cleaved by reducing agents (like TCEP or DTT) used to prepare the thiol.[8] Alternatively, if using maleimide (B117702) chemistry, the target thiols on the protein may have re-formed disulfide bonds and are unavailable for reaction.[12]
-
Troubleshooting Steps:
-
Ensure Complete Removal of Reductants: Before adding a maleimide- or disulfide-containing linker, the reducing agent must be completely removed via a desalting column or dialysis.[12]
-
Optimize Reaction Buffer: Perform the conjugation in a buffer that is degassed and at the optimal pH (typically 6.5-7.5 for maleimide-thiol reactions) to prevent thiol re-oxidation.
-
Check Reagent Quality: Ensure your PEG-maleimide reagent has not hydrolyzed. It should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use.
-
Problem 3: Low conjugation yield or evidence of cleavage is observed in aqueous buffers over time.
-
Possible Cause: The linker may contain a group susceptible to hydrolysis, such as an ester bond or a highly reactive functional group like an NHS ester.[13][14] NHS esters are known to hydrolyze in aqueous solutions, reducing their reactivity with amines over time.
-
Troubleshooting Steps:
-
Control pH: Maintain the recommended pH for your specific conjugation chemistry (see Table 2). For NHS esters, a pH of 7.5-8.5 is common.[9]
-
Use Fresh Reagents: Dissolve hydrolytically-sensitive linkers (like NHS esters) in anhydrous solvent immediately before adding them to the reaction mixture.
-
Minimize Reaction Time: Do not let conjugation reactions run longer than necessary. Monitor progress and quench or purify the reaction once complete.
-
Control Temperature: Perform reactions at room temperature or 4°C to minimize hydrolysis and other side reactions.[12]
-
Data Presentation
Table 1: Summary of Common Cleavable Linker Moieties and Their Instability Triggers
| Linker Moiety | Cleavage Trigger | Chemical Environment to Avoid During Synthesis |
| Hydrazone | Low pH (Acidic Hydrolysis) | Strong acids (e.g., TFA), prolonged exposure to pH < 6.[7][8] |
| Disulfide | Reducing Agents | Dithiothreitol (DTT), TCEP, Glutathione.[8][13] |
| Ester | Esterases, pH Extremes | Strong acids/bases, presence of esterase enzymes.[8][13] |
| Peptide (e.g., Val-Cit) | Specific Proteases (e.g., Cathepsin B) | Presence of contaminating proteases.[13] |
| NHS Ester | Hydrolysis | Aqueous buffers (especially pH > 8.5), prolonged reaction times.[9] |
Table 2: Recommended Reaction Conditions for Common Conjugation Chemistries
| Conjugation Chemistry | Target Functional Group | Linker Reactive Group | Optimal pH Range | Recommended Temperature |
| Amination | Amine (-NH2) | NHS Ester | 7.5 - 8.5 | 4°C to 25°C |
| Thiol Conjugation | Thiol (-SH) | Maleimide | 6.5 - 7.5 | 4°C to 25°C |
| Click Chemistry | Azide (-N3) | Alkyne (or vice-versa) | 7.0 - 8.5 | 25°C |
Key Experimental Protocols
Protocol 1: Analytical HPLC-MS Method for Detecting Cleavage
This protocol provides a general method for analyzing the products of a conjugation reaction to detect potential linker cleavage.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture to approximately 1 mg/mL in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detector at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Interface: Electrospray Ionization (ESI), positive ion mode.
-
Data Acquisition: Scan a mass range appropriate for your expected products and potential cleavage fragments.
-
-
Data Interpretation: Analyze the chromatogram for unexpected peaks. Correlate these peaks with their mass spectra to identify fragments corresponding to cleaved linker, payload, or biomolecule.
Protocol 2: General Procedure for Conjugating an NHS Ester-PEG12 Linker to a Protein
This protocol outlines the key steps for coupling an amine-reactive PEG12 linker to a protein.[12]
-
Buffer Exchange: Transfer the protein into an amine-free buffer at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.5-8.0). Ensure the protein concentration is between 2-10 mg/mL.
-
Prepare Linker Stock: Immediately before use, dissolve the NHS-Ester-PEG12 linker in anhydrous DMSO to a concentration of 10-50 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. Mix gently by pipetting or slow inversion. Do not vortex.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by HPLC, LC-MS, and/or SDS-PAGE to confirm successful conjugation and assess purity.
References
- 1. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 2. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Mass Spectrometry Analysis of Boc-NH-PEG12-CH2CH2COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Boc-NH-PEG12-CH2CH2COOH conjugates.
Troubleshooting Guide
Mass spectrometry of PEGylated molecules can present unique challenges. This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Poor ionization of the conjugate. 2. Suppression of the analyte signal by contaminants. 3. Suboptimal mass spectrometer source parameters. 4. Low sample concentration. | 1. Optimize the mobile phase composition; consider adding a small amount of organic acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode. 2. Ensure high-purity solvents and reagents. Clean the LC system and mass spectrometer to remove potential PEG contaminants from previous analyses.[1] 3. Adjust source parameters such as capillary voltage, desolvation temperature, and gas flow rates. 4. Concentrate the sample or inject a larger volume if possible. |
| Complex and Difficult-to-Interpret Spectra | 1. Presence of multiple adducts (e.g., Na+, K+). 2. In-source fragmentation. 3. Polydispersity of a conjugated molecule (less common for discrete PEGs like PEG12). | 1. Use high-purity solvents and deionized water to minimize metal ion contamination. The use of ammonium acetate (B1210297) as a buffer can sometimes promote the formation of the [M+NH4]+ adduct over sodium and potassium adducts.[2] 2. Reduce the cone voltage or fragmentation voltage to minimize in-source fragmentation. 3. For conjugates with larger, polydisperse PEGs, deconvolution software may be necessary to interpret the data.[3] |
| Contamination with a Repeating Pattern of 44 Da | 1. Ubiquitous presence of polyethylene (B3416737) glycol (PEG) from various lab sources. | 1. Identify and eliminate sources of PEG contamination. Common sources include detergents, personal care products, plasticware, and solvents.[1] Use dedicated glassware for mass spectrometry sample preparation and rinse thoroughly with high-purity solvents.[1] |
| Inaccurate Mass Measurement | 1. Poor instrument calibration. 2. Incorrect identification of the monoisotopic peak. | 1. Calibrate the mass spectrometer using a standard with known masses in the range of the analyte. 2. Ensure that the mass corresponding to the most abundant isotope is selected for mass determination. |
| Loss of Boc Protecting Group | 1. In-source fragmentation due to high cone voltage or source temperature. 2. Acidic conditions during sample preparation or analysis. | 1. Lower the cone voltage and source temperature. 2. Maintain neutral or slightly basic pH during sample preparation if the Boc group is labile. The Boc group is known to be removed under acidic conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular weight of this compound is 717.84 g/mol .[5][6][7][8] Its chemical formula is C32H63NO16.[5]
Q2: What are the common adducts I should expect to see in the mass spectrum?
A2: In positive ion mode ESI-MS, you can expect to see the following common adducts.
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]+ | 718.85 |
| [M+Na]+ | 740.83 |
| [M+K]+ | 756.80 |
| [M+NH4]+ | 735.88 |
Q3: How can I confirm the identity of my this compound conjugate using MS/MS?
A3: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and observe characteristic product ions. For this compound, you would expect to see fragmentation of the PEG chain, typically with neutral losses of ethylene (B1197577) glycol units (44.026 Da).[9] Additionally, you may observe the loss of the Boc group (100.073 Da) or fragments related to isobutylene (B52900) (56.062 Da) and CO2 (43.990 Da) from the Boc protecting group.[10]
Q4: What are the best ionization techniques for this type of molecule?
A4: Electrospray ionization (ESI) is the most common and effective ionization technique for analyzing PEGylated compounds.[11][12] It is a soft ionization method that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.
Q5: My baseline is very noisy with a repeating pattern. What could be the cause?
A5: A noisy baseline with a repeating pattern of approximately 44 Da is a classic sign of PEG contamination in the LC-MS system.[1] Thoroughly clean your system, including the solvent lines, injector, and column, with a series of high-purity solvents to remove the contamination.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent such as a mixture of water and acetonitrile (B52724) or methanol. The final concentration should be in the range of 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. Use a filter material that is compatible with your solvent and has low extractables.
Mass Spectrometry Analysis (ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. Positive ion mode is often preferred for observing protonated molecules and common adducts.
-
Mobile Phase: A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode.
-
MS Parameters (Example for Positive Ion Mode):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V (optimize to minimize fragmentation)
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 100 - 1000
-
Visualizations
Caption: Experimental workflow for MS analysis.
Caption: Troubleshooting decision tree for MS analysis.
References
- 1. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. littlemsandsailing.com [littlemsandsailing.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]
- 8. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Revolutionizing Bioconjugation: A Comparative Guide to Site-Specific Conjugation Using Boc-NH-PEG12-CH2CH2COOH
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules is paramount. This guide provides an in-depth comparison of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker, with other common alternatives for site-specific conjugation. We will delve into its performance, supported by experimental data, and provide detailed protocols to empower your research and development endeavors.
Site-specific conjugation has emerged as a critical technology in the development of sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs). Unlike random conjugation methods that can lead to heterogeneous products with variable efficacy and safety profiles, site-specific approaches offer precise control over the location and stoichiometry of conjugation, resulting in homogenous and well-defined bioconjugates.[] The choice of linker is a pivotal element in this process, directly influencing the stability, pharmacokinetics, and overall performance of the final product.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a Boc-protected amine and a terminal carboxylic acid. This structure provides a versatile tool for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on a biomolecule, while the Boc-protected amine allows for subsequent deprotection and conjugation of a second molecule. The PEG12 spacer enhances water solubility and provides a flexible linkage between the conjugated partners.
Performance Comparison of Site-Specific Conjugation Linkers
To provide a clear comparison, the following table summarizes key performance parameters for this compound and other commonly used linkers in site-specific conjugation. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. Therefore, the data presented for this linker is extrapolated from studies on structurally similar Boc-protected PEG-acid linkers and established principles of PEGylation in bioconjugation.
| Linker Type | Conjugation Chemistry | Typical Conjugation Efficiency | Plasma Stability | Impact on Antibody Affinity | Key Advantages | Key Disadvantages |
| This compound | Amide bond formation (EDC/NHS chemistry) | High (>90%) | High | Minimal | Good water solubility, defined length, allows for controlled sequential conjugation. | Requires deprotection step, potentially longer reaction times. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine to Thiol | High (>95%) | Moderate to High | Minimal to Moderate | Well-established chemistry, high reactivity. | Potential for maleimide (B117702) ring hydrolysis or exchange, leading to instability. |
| Hydrazone Linkers | Hydrazone bond formation | Moderate to High | pH-dependent (cleavable in acidic environments) | Minimal | Cleavable under specific conditions, useful for drug release in tumors. | Can be unstable at physiological pH, leading to premature drug release. |
| Click Chemistry Linkers (e.g., DBCO-PEG-NHS ester) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Very High (>98%) | Very High | Minimal | Bioorthogonal, high specificity and efficiency, stable linkage. | Requires introduction of azide (B81097) or alkyne handles into the biomolecule. |
Visualizing the Workflow: Site-Specific Conjugation
The following diagram illustrates a typical workflow for the site-specific conjugation of a drug to an antibody using this compound.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the first step of conjugating the linker to an antibody via its primary amines (e.g., lysine residues).
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a stock concentration of 200 mM each.
-
To activate the linker, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:1.5:1.2 (Linker:EDC:NHS).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody should be optimized to achieve the desired degree of labeling. A starting point is a 10-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting column or SEC equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA or UV-Vis at 280 nm).
-
The degree of labeling can be determined using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: Boc Deprotection and Conjugation of a Second Molecule
This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of a payload.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated payload (e.g., a drug with an NHS ester)
-
Anhydrous DMSO
-
Purification column (e.g., SEC)
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.
-
Resuspend the dried conjugate in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30 minutes to 1 hour to remove the Boc group.
-
Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.
-
Resuspend the deprotected antibody-linker-amine in PBS, pH 7.4.
-
-
Payload Conjugation:
-
Dissolve the activated payload in anhydrous DMSO.
-
Add the activated payload solution to the deprotected antibody-linker-amine solution. A 5 to 10-fold molar excess of the payload is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Logical Relationship in Performance Evaluation
The selection of a linker for site-specific conjugation involves a trade-off between various performance parameters. The following diagram illustrates the logical relationships between linker properties and the desired outcomes for an ADC.
References
A Comparative Guide to Analytical Methods for Characterizing Boc-NH-PEG12-CH2CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules with polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug discovery and development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The Boc-NH-PEG12-CH2CH2COOH linker, a discrete PEG derivative with a defined length, offers precise control over the linker's contribution to the overall properties of the conjugate. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these conjugates. This guide provides a comparative overview of the key analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
A comprehensive characterization of this compound conjugates typically involves a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, purity, and integrity of the conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the primary analytical techniques used in the characterization of this compound conjugates. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the conjugated small molecule.
| Technique | Parameter | Typical Value/Range | Information Provided |
| Mass Spectrometry | Mass Accuracy | < 5 ppm (High-Resolution MS) | Confirms molecular weight of the conjugate, identifies impurities. |
| Mass Resolution | > 10,000 | Resolves isotopic peaks, aids in formula determination. | |
| Limit of Detection (LOD) | Picomole to femtomole range | Detects trace amounts of conjugate and impurities. | |
| Precision (%RSD) | < 15% for quantification | Ensures reproducibility of quantitative measurements. | |
| NMR Spectroscopy | Chemical Shift (δ) | 0-10 ppm (¹H), 0-200 ppm (¹³C) | Provides detailed structural information and confirms covalent linkages. |
| Coupling Constant (J) | 1-20 Hz | Elucidates stereochemistry and connectivity of atoms. | |
| Limit of Quantification (LOQ) | Nanomolar to micromolar range | Quantifies the amount of conjugate and impurities. | |
| Precision (%RSD) | < 5% | Ensures accuracy in structural and quantitative analysis. | |
| HPLC | Retention Time (RT) | Variable | Separates the conjugate from starting materials and impurities. |
| Peak Area | Proportional to concentration | Quantifies the purity of the conjugate. | |
| Limit of Detection (LOD) | ~10 µg/mL for free PEG | Detects low levels of unconjugated species.[1] | |
| Limit of Quantification (LOQ) | ~25 µg/mL for free PEG | Quantifies the amount of unreacted PEG.[1] | |
| Precision (%RSD) | < 3% for peak area | Ensures reproducibility of chromatographic separation.[1] |
Experimental Workflows and Logical Relationships
The characterization of a this compound conjugate follows a logical workflow, starting from the synthesis and purification, followed by comprehensive analytical characterization to confirm its identity and purity.
General workflow for the synthesis and characterization of conjugates.
Detailed Experimental Protocols
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of this compound conjugates, providing precise molecular weight information that confirms the successful conjugation and helps identify any byproducts. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable, with ESI-MS often coupled to liquid chromatography (LC-MS) for online separation and analysis.
a) ESI-MS Protocol
Experimental workflow for ESI-MS analysis.
Experimental Details:
-
Sample Preparation: Dissolve the conjugate in a compatible solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to aid in ionization. The final concentration for direct infusion is typically in the low µg/mL range.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[2]
-
Ionization Mode: Positive ion mode is generally suitable for most conjugates, detecting protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. Negative ion mode can be used for acidic molecules, detecting deprotonated molecules [M-H]-.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the monoisotopic mass of the conjugate. The experimentally determined mass should be within 5 ppm of the theoretical mass. Tandem MS (MS/MS) can be employed to fragment the molecule and confirm its structure by analyzing the fragmentation pattern of the PEG linker and the small molecule.[3]
b) MALDI-TOF MS Protocol
MALDI-TOF is particularly useful for rapid screening and analysis of samples that are difficult to ionize by ESI.
Experimental Details:
-
Matrix Selection: For smaller PEGylated molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[1]
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Dissolve the conjugate sample in a similar solvent to a concentration of approximately 1 mg/mL.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[4]
-
-
Instrumental Analysis: Acquire the mass spectrum in the appropriate mass range. Linear mode is often sufficient for these molecules.
-
Data Analysis: The spectrum will show peaks corresponding to the intact conjugate, often as protonated or sodiated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound conjugates. ¹H NMR confirms the presence of characteristic signals from both the PEG linker and the conjugated small molecule, while ¹³C NMR provides further structural detail.
¹H NMR Protocol
References
A Comparative Guide to Determining the Conjugation Efficiency of Boc-NH-PEG12-CH2CH2COOH
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics, the efficiency of the conjugation step is a critical determinant of success. This guide provides an objective comparison of the conjugation efficiency of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker, with alternative conjugation strategies. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection of appropriate linkers and conjugation methods.
This compound is a widely used linker featuring a tert-Butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The carboxylic acid group is typically activated for reaction with primary amines (e.g., lysine (B10760008) residues on a protein) through carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). The PEG12 spacer enhances solubility and provides spatial separation between the conjugated molecules.
Quantitative Comparison of Conjugation Efficiencies
The conjugation efficiency of a linker is highly dependent on the specific reaction conditions, the properties of the molecule being conjugated (e.g., a target protein), and the chosen chemistry. The following table presents a summary of typical conjugation efficiencies for different chemistries, providing a baseline for comparison.
| Linker/Chemistry Type | Reactive Groups | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| Boc-NH-PEG-COOH (via EDC/NHS) | Carboxyl vs. Primary Amine | 40 - 70% | Targets abundant lysine residues; well-established chemistry. | Can lead to heterogeneous products; potential for intra- and inter-protein crosslinking. |
| Maleimide-PEG-NHS Ester | Thiol vs. Primary Amine | 80 - 95% | Highly specific to cysteine residues, allowing for site-specific conjugation; high efficiency. | Requires a free thiol group, which may necessitate protein engineering; maleimide (B117702) stability can be an issue. |
| Azide (B81097)/Alkyne-PEG (Click Chemistry - CuAAC/SPAAC) | Azide vs. Alkyne | > 90% | Bioorthogonal; extremely high specificity and efficiency; rapid reaction kinetics. | Requires introduction of azide or alkyne handles into the biomolecule. |
| Polysarcosine (PSar) Linkers (Amide Coupling) | Carboxyl vs. Primary Amine | 40 - 70% | A non-PEG alternative with potentially reduced immunogenicity and enhanced stability. | Similar efficiency and heterogeneity issues as standard EDC/NHS coupling. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes a general method for conjugating a carboxyl-containing PEG linker to the primary amines of a target protein.
Materials:
-
Target Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of the PEG Linker:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and NHS to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG-NHS ester solution to the protein solution at a desired molar ratio (e.g., 10:1 linker-to-protein).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Determining Conjugation Efficiency using UV-Vis Spectroscopy
This method is suitable when the protein has a distinct UV absorbance (typically at 280 nm) and the PEG linker does not. The degree of conjugation can be inferred from the change in size and properties of the protein, often analyzed via SDS-PAGE. A more direct quantification is possible if the PEG linker contains a chromophore.
Materials:
-
Unconjugated (native) protein standard
-
Purified conjugated protein
-
SDS-PAGE gel and electrophoresis system
-
Coomassie Brilliant Blue or other protein stain
-
Densitometry software
Procedure:
-
SDS-PAGE Analysis:
-
Run samples of the unconjugated protein and the purified conjugated protein on an SDS-PAGE gel.
-
The conjugated protein will show a shift in molecular weight corresponding to the number of attached PEG chains.
-
-
Staining and Imaging:
-
Stain the gel with Coomassie Brilliant Blue and de-stain to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
-
Densitometry Analysis:
-
Using densitometry software, quantify the intensity of the bands corresponding to the unconjugated and conjugated protein species.
-
The conjugation efficiency can be estimated by the relative intensity of the conjugated protein bands compared to the total protein intensity in that lane.
-
Protocol 3: Determining Conjugation Efficiency using Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and conjugate.
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Unconjugated protein standard
-
Purified conjugated protein sample
Procedure:
-
Standard Curve:
-
Inject a known concentration of the unconjugated protein to determine its retention time and peak area.
-
-
Sample Analysis:
-
Inject the purified conjugated protein sample onto the SEC column.
-
Monitor the elution profile at 280 nm. The conjugated protein will elute earlier than the unconjugated protein.
-
-
Data Analysis:
-
Integrate the peak areas of the conjugated and any remaining unconjugated protein.
-
Calculate the conjugation efficiency as the percentage of the peak area of the conjugated species relative to the total peak area of all protein species.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining conjugation efficiency.
Caption: Workflow for the conjugation of this compound to a target protein.
Caption: Comparative workflow for determining conjugation efficiency via SDS-PAGE and SEC-HPLC.
The Impact of PEGylation on ADC Efficacy: A Comparative Analysis of the Boc-NH-PEG12-CH2CH2COOH Linker
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant interest for their capacity to enhance the physicochemical and pharmacokinetic properties of ADCs. This guide provides a comparative analysis of ADCs featuring a Boc-NH-PEG12-CH2CH2COOH linker, benchmarking its performance against other linker architectures, supported by experimental data.
The incorporation of a PEG moiety, such as in the this compound linker, can profoundly influence an ADC's therapeutic index by improving its solubility, stability, and pharmacokinetic profile.[1][2] The hydrophilicity of the PEG chain helps to counteract the hydrophobicity of many potent cytotoxic payloads, thereby reducing the propensity for aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[3][4] The length and architecture of the PEG linker are pivotal factors that modulate these effects.[5]
Comparative Performance Analysis
While direct comparative studies on ADCs utilizing the specific this compound linker are limited in publicly available literature, valuable insights can be drawn from research comparing different PEG linker architectures. A key study investigated the impact of linear versus pendant PEG linkers on ADC stability and pharmacokinetics.[1][2] The following tables summarize data from this study, comparing a linear PEG24 linker and a pendant linker bearing two PEG12 chains to the linker found in the commercial ADC, Kadcyla®. This comparison provides a strong surrogate for understanding the potential performance of a linear PEG12 linker.
Table 1: In Vitro Stability of Trastuzumab-DM1 Conjugates
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Aggregation Onset Temperature (°C) |
| Pendant di-PEG12 | 8.0 | 66 |
| Linear PEG24 | 7.5 | 62 |
| Kadcyla® Linker | 3.5 | 70 |
Data adapted from Pasut et al., Journal of Controlled Release, 2021.[1][2]
The data indicates that the pendant di-PEG12 linker confers greater stability at a high DAR compared to the linear PEG24 linker, as evidenced by a higher aggregation onset temperature.
Table 2: Pharmacokinetic Parameters of Trastuzumab-DM1 Conjugates in Mice
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Pendant di-PEG12 | 8.0 | 180 | 25000 | 0.24 |
| Linear PEG24 | 7.5 | 150 | 18000 | 0.33 |
| Kadcyla® Linker | 3.5 | 200 | 30000 | 0.20 |
Data adapted from Pasut et al., Journal of Controlled Release, 2021.[1][2]
In terms of pharmacokinetics, the ADC with the pendant di-PEG12 linker demonstrated a lower clearance rate and higher overall exposure (AUC) compared to the ADC with the linear PEG24 linker, suggesting a more favorable in vivo profile for the pendant architecture at a high DAR.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
Objective: To conjugate the drug-linker to the antibody and characterize the resulting ADC.
Protocol:
-
Antibody Modification: The antibody is first modified to introduce reactive functional groups. For lysine (B10760008) conjugation, a bifunctional linker with an NHS ester can be used.
-
Drug-Linker Preparation: The this compound linker is activated at its carboxyl end, typically by conversion to an NHS ester. The Boc protecting group on the amine can be removed under acidic conditions to allow for conjugation to a payload.
-
Conjugation: The activated drug-linker is then reacted with the modified antibody. The reaction conditions (pH, temperature, and time) are optimized to control the drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
DAR Determination: The average DAR is determined using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and the extent of aggregation.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and integrity of the ADC.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Target cancer cells overexpressing the antigen of interest are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a control antibody, and the free drug.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Animal Model: Immunodeficient mice are inoculated with human cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, control antibody, and one or more doses of the ADC.
-
Dosing: The ADCs and controls are administered, typically intravenously, according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for ADC development and evaluation.
Conclusion
The this compound linker represents a valuable tool in the ADC development toolkit, offering a balance of hydrophilicity and a defined length to potentially enhance the therapeutic window of an ADC. While direct comparative efficacy data for this specific linker remains to be published, insights from structurally similar PEGylated linkers suggest that both linker length and architecture are critical parameters to optimize. The pendant di-PEG12 linker, for instance, has been shown to improve the stability and pharmacokinetic profile of a high-DAR ADC compared to a linear PEG24 linker.[1][2] This underscores the importance of empirical testing and rational design in selecting the optimal linker for a given antibody, payload, and target combination. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to drive the development of next-generation ADCs with improved efficacy and safety profiles.
References
A Comparative Guide to ADC Linkers: Boc-NH-PEG12-CH2CH2COOH vs. SMCC and MC-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetics, and efficacy of the therapeutic. The choice of linker can profoundly impact the therapeutic window of an ADC. This guide provides an objective comparison of three distinct linker technologies: the hydrophilic, non-cleavable PEGylated linker Boc-NH-PEG12-CH2CH2COOH; the conventional non-cleavable SMCC linker; and the enzyme-cleavable MC-Val-Cit-PAB linker. This comparison is supported by experimental data to aid researchers in the rational design of next-generation ADCs.
Chemical Structures and Properties at a Glance
A fundamental understanding of the chemical structure of each linker is paramount to appreciating its function. The following diagram illustrates the distinct architectures of the three linkers.
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG moiety imparts significant hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting ADC. The Boc group is a protecting group for the amine, which can be deprotected to allow for conjugation, while the carboxylic acid can be activated for coupling to an antibody.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic non-cleavable linker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody, and a maleimide (B117702) group that reacts with sulfhydryl groups, typically on a payload or a payload-linker construct. Its non-cleavable nature means that the payload is only released upon complete degradation of the antibody in the lysosome.
MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol) is a protease-cleavable linker. It also features a maleimide group for conjugation to a sulfhydryl group. The core of this linker is the Valine-Citrulline dipeptide, which is a substrate for the lysosomal enzyme Cathepsin B. Upon cleavage of the dipeptide, a self-immolative p-aminobenzyl alcohol spacer releases the active payload.
Mechanism of Action and Drug Release
The mechanism of drug release is a key differentiator between these linkers and is intrinsically linked to their chemical design. The following workflow illustrates the distinct pathways for payload delivery.
Performance Comparison: A Data-Driven Analysis
The performance of an ADC is a multifactorial equation where the linker plays a pivotal role. The following tables summarize key performance metrics based on available experimental data for these linker types.
Table 1: Linker Stability
| Linker Type | Stability in Plasma | Key Considerations |
| This compound | High | PEGylation generally increases plasma stability and reduces clearance.[1] |
| SMCC | High | The thioether bond is highly stable in circulation, minimizing premature drug release.[2][3] |
| MC-Val-Cit-PAB | Moderate to High | Generally stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[4] |
Table 2: In Vitro Cytotoxicity
| Linker Type | Representative IC50 Values | Notes |
| This compound | Payload-dependent | PEGylation can sometimes lead to slightly reduced in vitro potency compared to non-PEGylated counterparts, but this is often offset by improved in vivo performance. |
| SMCC | Payload-dependent (e.g., ~33 pM for Kadcyla)[4] | Potency is dependent on efficient internalization and lysosomal degradation. |
| MC-Val-Cit-PAB | Payload-dependent (e.g., ~14.3 pM for a Val-Cit-MMAE ADC)[4] | Often exhibits high in vitro potency due to efficient enzymatic cleavage and release of the free drug. |
Table 3: In Vivo Performance
| Linker Type | Efficacy in Xenograft Models | Pharmacokinetics (PK) | Toxicity Profile |
| This compound | Can be enhanced due to improved PK | Slower clearance and longer half-life compared to non-PEGylated ADCs.[1] | Reduced off-target toxicity due to improved hydrophilicity and stability. |
| SMCC | Effective, particularly in high-antigen expressing tumors | Generally predictable PK, with a half-life of around 10.4 days for some constructs.[4] | Lower off-target toxicity due to high plasma stability. |
| MC-Val-Cit-PAB | Highly effective, can induce tumor regression at low doses.[4] | Half-life can be influenced by linker stability in the chosen animal model. | Potential for off-target toxicity if the linker is prematurely cleaved. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following section outlines the general protocols for utilizing each linker.
This compound Conjugation (Two-Step Approach)
This protocol describes the conjugation of a payload to the PEG linker, followed by conjugation to the antibody.
-
Boc Deprotection:
-
Dissolve the this compound linker in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected NH2-PEG12-CH2CH2COOH.
-
-
Payload Conjugation:
-
Activate the carboxylic acid group of the payload using a carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent like DMF or DMSO.
-
Add the deprotected NH2-PEG12-CH2CH2COOH to the activated payload solution and stir overnight at room temperature.
-
Purify the payload-PEG12-CH2CH2COOH conjugate using reverse-phase HPLC.
-
-
Antibody Conjugation:
-
Activate the terminal carboxylic acid of the purified payload-PEG12-CH2CH2COOH using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated payload-linker to the antibody solution at a desired molar ratio and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other reagents.
-
SMCC Conjugation Protocol
This is a two-step protocol involving the activation of the antibody followed by conjugation to a thiol-containing payload.
-
Antibody Activation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
-
Dissolve SMCC in an organic solvent like DMSO or DMF to a concentration of approximately 10 mM.
-
Add the SMCC solution to the antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
-
-
Payload Conjugation:
-
Prepare the thiol-containing payload in the conjugation buffer.
-
Add the payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like cysteine.
-
Purify the ADC using SEC.
-
MC-Val-Cit-PAB-Payload Synthesis and Conjugation
This protocol involves the synthesis of the linker-payload construct followed by conjugation to a reduced antibody.
-
Synthesis of MC-Val-Cit-PAB-Payload:
-
The synthesis is a multi-step process often starting with the coupling of Fmoc-protected Valine and Citrulline, followed by the addition of the PAB spacer.
-
The maleimidocaproyl (MC) group is then introduced.
-
Finally, the payload is attached to the PAB moiety.
-
The complete linker-payload is then purified by chromatography.
-
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce the interchain disulfide bonds of the antibody. The amount of TCEP will determine the number of available thiol groups for conjugation.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation:
-
Dissolve the MC-Val-Cit-PAB-payload in an organic co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature.
-
Purify the ADC using SEC.
-
Signaling Pathways and Logical Relationships
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The linker's release mechanism dictates how and where the payload becomes active. The following diagram illustrates a generalized signaling pathway affected by a common ADC payload, such as a tubulin inhibitor, and the logical steps from ADC administration to cellular effect.
Conclusion
The choice of linker is a critical decision in the design of an ADC, with each type offering a unique set of advantages and disadvantages.
-
This compound represents a modern approach to linker design, where the incorporation of a hydrophilic PEG spacer can significantly improve the developability of an ADC by enhancing its solubility, stability, and pharmacokinetic profile. This makes it an attractive option for hydrophobic payloads.
-
SMCC is a well-validated, robust non-cleavable linker that provides high plasma stability, leading to a favorable safety profile. Its mechanism of action, which relies on antibody degradation, makes it particularly suitable for tumors with high and homogenous antigen expression.
-
MC-Val-Cit-PAB is a highly effective protease-cleavable linker that allows for the release of an unmodified payload within the target cell, often resulting in high potency. Its ability to induce a "bystander effect" can be advantageous in treating heterogeneous tumors. However, its stability in different species must be carefully evaluated during preclinical development.
Ultimately, the optimal linker for a given ADC will depend on the specific antibody, payload, and target indication. A thorough understanding of the properties and performance of different linker technologies, as outlined in this guide, is essential for the successful development of the next generation of targeted cancer therapies.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
The Pivotal Role of Linker Flexibility: A Comparative Analysis of PEG12 in PROTAC-Mediated Ternary Complex Formation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein binder and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of the flexible polyethylene (B3416737) glycol (PEG) linker, specifically a 12-unit PEG (PEG12) linker, against other linker archetypes, supported by experimental data to illuminate its impact on ternary complex formation and subsequent protein degradation.
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the cornerstone of successful targeted protein degradation. The linker's length, flexibility, and chemical composition are not merely passive spacers but actively modulate the kinetics and thermodynamics of this crucial interaction. Flexible linkers, such as PEG, are hypothesized to provide a conformational advantage, allowing the PROTAC to adopt an optimal orientation for productive ubiquitination.
Comparative Analysis of Linker Performance
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference |
| Flexible (PEG12) | Estrogen Receptor α (ERα) | VHL | ~5 | ~75% | Not Reported | [1][2] |
| Flexible (PEG16) | Estrogen Receptor α (ERα) | VHL | ~1 | ~95% | Not Reported | [1][2] |
| Flexible (Alkyl Chain - 9 atoms) | CRBN | Self-degradation | Concentration-dependent decrease | Not Reported | Not Reported | [3] |
| Rigid (Disubstituted Phenyl) | Androgen Receptor (AR) | Not Specified | No degradation | Not Reported | Not Reported | [4] |
| Flexible (PEG - Parent PROTAC) | Androgen Receptor (AR) | Not Specified | Exhibited degradation | Not Reported | Not Reported | [4] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
The data suggests that for ERα, a slightly longer flexible PEG linker (16 atoms) was more potent than a 12-atom PEG linker, highlighting that an optimal length is crucial.[1][2] Furthermore, a study on androgen receptor degradation demonstrated that a flexible PEG-based PROTAC was active, while its counterpart with a rigid disubstituted phenyl linker showed no activity, underscoring the potential benefits of linker flexibility in certain contexts.[4]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of PROTACs. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation and to calculate the cooperativity factor (α).
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetic parameters (ka, kd).
-
In a separate experiment, flow a series of concentrations of the target protein over an appropriate surface to determine its binary interaction with the PROTAC if necessary (this is often done in solution).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD, ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary) . An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the PROTAC's affinity for the E3 ligase.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To measure the formation of the PROTAC-induced ternary complex within living cells.
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).
-
HaloTag® Labeling: Add a fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by the PROTAC and to determine the DC50 and Dmax values.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The flexibility of the linker is a critical parameter in PROTAC design, with PEG linkers being a popular choice due to their hydrophilicity and conformational adaptability. The available data, while not always providing a direct comparison, suggests that an optimal length of a flexible linker is necessary to maximize degradation efficacy. The experimental protocols outlined provide a robust framework for researchers to systematically evaluate and compare different linker strategies, including those incorporating a PEG12 moiety, to accelerate the development of potent and selective protein degraders. The interplay between linker length, flexibility, and the specific topology of the target protein and E3 ligase binding surfaces ultimately dictates the success of a PROTAC, making empirical testing guided by rational design an essential component of the drug discovery process.
References
Assessing Off-Target Effects of Boc-NH-PEG12-CH2CH2COOH Metabolites: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of linker molecules and their metabolites is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the anticipated off-target effects of Boc-NH-PEG12-CH2CH2COOH metabolites against common alternative linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The linker, a critical component in both PROTACs and ADCs, influences solubility, stability, and the pharmacokinetic profile of the conjugate. Upon degradation, the linker and its metabolites can interact with unintended biological targets, potentially leading to toxicity. This compound is a commonly used PEG-based linker designed to optimize these properties. This guide delves into the expected metabolic fate of this linker and compares its potential off-target profile with established cleavable (e.g., Val-Cit) and non-cleavable (e.g., SMCC) linkers.
Metabolic Profile of this compound
The in vivo metabolism of this compound is expected to proceed in a stepwise manner. The initial step involves the cleavage of the Boc (tert-butyloxycarbonyl) protecting group, followed by the enzymatic oxidation of the polyethylene (B3416737) glycol (PEG) chain. This degradation process is likely to generate a series of smaller, more polar metabolites, primarily short-chain PEG-dicarboxylic acids and PEG-amino acids. While specific data on the off-target effects of these exact metabolites are limited, the general understanding of PEG metabolism suggests they are typically cleared renally with low systemic toxicity.
Comparative Analysis of Linker Off-Target Effects
To provide a comprehensive overview, this section compares the known and potential off-target effects of this compound metabolites with two widely used linker technologies: the enzymatically cleavable Val-Cit linker and the non-cleavable SMCC linker.
| Linker Type | Primary Application(s) | Known/Potential Off-Target Effects of Metabolites | Supporting Experimental Data Highlights |
| This compound | PROTACs, ADCs | Potential for low off-target toxicity. Metabolites are expected to be small, hydrophilic PEG derivatives, which are generally considered biocompatible and rapidly cleared. However, high concentrations of even short-chain PEGs could potentially lead to cellular stress or interact with specific proteins. | Data on the specific metabolites of this linker is limited. Studies on general, short-chain PEG derivatives have shown minimal cytotoxicity in various cell lines.[1][2][3] |
| Valine-Citrulline (Val-Cit) | ADCs | Potential for off-target cleavage and toxicity. The Val-Cit dipeptide can be cleaved by cathepsins, which are upregulated in some tumors but also present in healthy tissues. Premature cleavage in circulation can release the cytotoxic payload, leading to systemic toxicity.[4][5] | Studies have shown that Val-Cit linkers can be sensitive to cleavage by various cathepsins (B, K, L), not just the tumor-associated Cathepsin B, potentially causing off-target toxicity.[4] Modifications like the Glu-Val-Cit (EVCit) linker have been developed to improve stability in mouse plasma.[5][6] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | ADCs | Lower risk of off-target toxicity from premature payload release. As a non-cleavable linker, the payload is only released after lysosomal degradation of the antibody. However, the resulting payload-linker-amino acid metabolite can have its own off-target effects.[7][8][9] | The high stability of the SMCC linker in circulation minimizes off-target effects from the free payload.[7] The active metabolite (e.g., Lysine-SMCC-DM1) is typically charged and less membrane-permeable, limiting bystander killing of adjacent cells.[8] |
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach is essential for a thorough evaluation of off-target effects. The following are key experimental protocols that can be adapted to study the metabolites of this compound and other linkers.
In Vitro Cytotoxicity Assays
-
Objective: To determine the direct cytotoxic effects of linker metabolites on various cell lines, including target cancer cells and representative healthy cell lines (e.g., hepatocytes, renal cells).
-
Methodology:
-
Synthesize or obtain the predicted primary metabolites of the linker (e.g., short-chain PEG-diacids, PEG-amino acids).
-
Culture selected cell lines in 96-well plates.
-
Treat cells with a serial dilution of each metabolite for a specified duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each metabolite on each cell line.
-
Chemical Proteomics for Target Identification
-
Objective: To identify proteins that directly interact with linker metabolites in a cellular context.
-
Methodology:
-
Synthesize a "clickable" version of the linker or its primary metabolite by incorporating an alkyne or azide (B81097) handle.
-
Treat cells or cell lysates with the clickable probe.
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Elute the captured proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).[10]
-
Utilize quantitative proteomics techniques to compare protein enrichment between probe-treated and control samples to identify specific binding partners.[11][12][13]
-
Kinase Profiling
-
Objective: To screen for off-target inhibition of a broad panel of kinases by the linker metabolites.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases.
-
Incubate each kinase with its substrate and ATP in the presence of various concentrations of the linker metabolites.
-
Measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
-
Determine the IC50 value for any observed inhibition to quantify the potency of the off-target interaction.
-
Plasma Stability Assay
-
Objective: To assess the stability of the linker within the full ADC or PROTAC construct in plasma, which informs the potential for premature release of the payload and linker metabolites.[7]
-
Methodology:
-
Incubate the ADC or PROTAC in plasma from different species (e.g., human, mouse, rat) at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate and any released payload or linker fragments.[4][10]
-
Calculate the half-life of the conjugate in plasma.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for assessing the in vitro cytotoxicity of linker metabolites.
Caption: Workflow for identifying protein binding partners of linker metabolites.
References
- 1. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening [frontiersin.org]
- 13. Boc-NH-PEG12-NH2 | PROTAC Linker | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
